molecular formula C7H5FN2O2S B13623201 4-Fluoro-3-nitrobenzene-1-carbothioamide

4-Fluoro-3-nitrobenzene-1-carbothioamide

Cat. No.: B13623201
M. Wt: 200.19 g/mol
InChI Key: CYAMELQUIZWKEM-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzene-1-carbothioamide is a chemical compound intended for research and manufacturing applications, not for direct human use. This product is part of a class of benzene derivatives known for their role as key intermediates and scaffolds in medicinal chemistry. Compounds with nitro and fluoro substituents on an aromatic ring, similar to this one, are frequently utilized in the synthesis of various heterocyclic systems with potential biological activity. Research into related structures highlights their significance in developing new therapeutic agents. For instance, heterocyclic hybrids are actively explored for their potent anticancer properties . Furthermore, the carbothioamide functional group is a valuable building block in organic synthesis, often serving as a precursor to more complex molecules, such as those in the coumarin family, which are studied for their antibacterial activities . The presence of both electron-withdrawing groups (nitro and fluoro) on the benzene ring can influence the compound's reactivity and physical properties, making it a subject of interest in structure-activity relationship (SAR) studies. This product is strictly for laboratory research purposes. It is not intended for diagnostic or in vivo applications. Handle with appropriate safety precautions.

Properties

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5FN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13)

InChI Key

CYAMELQUIZWKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])F

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility of 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, the selection of versatile, multi-functional building blocks is critical for the rapid generation of diverse chemical libraries. 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS No. 1415820-46-0)[1], also referred to as 4-fluoro-3-nitrobenzothioamide, is a highly functionalized aromatic intermediate derived from 4-fluoro-3-nitrobenzamide[2]. Featuring a fluorine atom, a nitro group, and a carbothioamide moiety, this compound offers orthogonal reactivity handles. This whitepaper provides an in-depth analysis of its exact mass, molecular weight, and analytical validation protocols, alongside its application in synthesizing pharmacologically active heterocyclic scaffolds.

Physicochemical Properties & Mass Spectrometry

In the context of mass spectrometry and molecular characterization, distinguishing between molecular weight (average mass) and exact mass (monoisotopic mass) is fundamental.

  • Molecular Weight (200.19 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution. This value is essential for macroscopic laboratory operations, such as calculating molarity, stoichiometry, and yield.

  • Exact Mass (200.00557 Da): Calculated using the mass of the most abundant isotope for each element (e.g., ^12C = 12.00000, ^1H = 1.007825)[3]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to determine the elemental composition of a molecule and identify mass defects.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C7H5FN2O2SCore composition driving its bifunctional reactivity[3].
Molecular Weight 200.19 g/mol Used for stoichiometric calculations in synthesis.
Exact (Monoisotopic) Mass 200.00557 DaCritical for HRMS identification and eliminating false positives[3].
Theoretical [M+H]+ m/z 201.01285Target mass-to-charge ratio in positive-ion ESI-MS.
CAS Registry Number 1415820-46-0Unique identifier for sourcing and regulatory documentation[1].

Structural Significance in Drug Design

The strategic placement of functional groups on the benzene ring makes this compound a privileged scaffold:

  • Fluorine at C4: The incorporation of fluorine enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation at the para-position. It also modulates lipophilicity, improving cellular permeability.

  • Nitro Group at C3: Strongly electron-withdrawing, the nitro group activates the ring toward certain nucleophilic substitutions. More importantly, it serves as a masked amine; post-cyclization, it can be reduced to an aniline, providing a vector for further derivatization (e.g., amide coupling).

  • Carbothioamide at C1: The primary driver of heterocyclic synthesis. The sulfur atom acts as a potent nucleophile, making it an ideal substrate for the Hantzsch thiazole synthesis when reacted with α-haloketones.

Experimental Workflows

Protocol 1: HRMS Exact Mass Verification

To ensure the integrity of 4-Fluoro-3-nitrobenzene-1-carbothioamide before downstream synthesis, HRMS is employed. The following protocol outlines a self-validating system using Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, shifting the ionization equilibrium to favor the formation of [M+H]+ ions, which is essential for positive-ion mode ESI.

  • Instrument Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is within < 2 ppm.

  • Data Acquisition: Inject 5 µL of the sample into the HRMS system. Set the mass range to m/z 100–500.

  • Data Processing & Self-Validation: Extract the ion chromatogram (EIC) for the theoretical[M+H]+ mass of m/z 201.01285.

    • Validation Check: The observed mass must fall within 5 ppm of the theoretical mass. Additionally, the isotopic pattern (M+1, M+2 due to ^13C and ^34S) must match the simulated theoretical spectrum for C7H5FN2O2S to definitively rule out isobaric interferences.

HRMS_Workflow N1 Sample Preparation (MeOH/H2O + 0.1% Formic Acid) N2 Electrospray Ionization (ESI+) Generation of [M+H]+ ions N1->N2 N3 Orbitrap Mass Analyzer High-Resolution Separation N2->N3 N4 Data Acquisition Detection at m/z 201.0129 N3->N4 N5 Mass Defect Analysis Confirmation of C7H5FN2O2S N4->N5

Experimental workflow for High-Resolution Mass Spectrometry (HRMS) exact mass verification.

Protocol 2: Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

The carbothioamide group is highly reactive toward α-haloketones, yielding 2-substituted thiazoles—a ubiquitous pharmacophore in FDA-approved drugs.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent (200.19 mg, 1.0 mmol) of 4-fluoro-3-nitrobenzene-1-carbothioamide in 5.0 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.1 equivalents of an α-haloketone (e.g., ethyl bromopyruvate).

    • Causality: The slight excess of the electrophile ensures complete consumption of the carbothioamide. Ethanol is chosen as a protic solvent to stabilize the polar transition states during nucleophilic attack and subsequent cyclization.

  • Reflux & Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. The reaction proceeds via initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular condensation of the amine with the carbonyl group.

  • Isolation (Self-Validating Step): Cool the reaction to room temperature. The thiazole product typically precipitates as a hydrobromide salt. Filter and wash with cold ethanol.

    • Validation Check: Analyze the crude solid via LC-MS. The disappearance of the m/z 201.01 peak and the appearance of the corresponding thiazole mass confirms successful cyclization and complete conversion.

Hantzsch_Synthesis A 4-Fluoro-3-nitrobenzene-1-carbothioamide (Nucleophile) C Thioimidate Intermediate (C-S Bond Formation) A->C Step 1: Nucleophilic Attack B α-Haloketone (Electrophile) B->C D Cyclization & Dehydration (-H2O, -HX) C->D Step 2: Ring Closure E 2-Substituted Thiazole (Pharmacophore) D->E Step 3: Aromatization

Mechanistic pathway of Hantzsch thiazole synthesis using the carbothioamide intermediate.

Conclusion

4-Fluoro-3-nitrobenzene-1-carbothioamide is a highly valuable building block in medicinal chemistry. Understanding the distinction between its molecular weight (200.19 g/mol ) and exact mass (200.00557 Da) is critical for accurate stoichiometric scaling and high-resolution analytical validation, respectively. By leveraging its orthogonal functional groups—specifically the highly reactive carbothioamide—researchers can efficiently construct complex, drug-like heterocyclic libraries with built-in vectors for further structural optimization.

References

  • Title: 1415820-46-0 | 4-fluoro-3-nitrobenzene-1-carbothioamide. Source: A2B Chem. URL: 1

  • Title: HVKUPIBRYPDOBG-UHFFFAOYSA-N - Explore - PubChemLite. Source: uni.lu. URL: 3

  • Title: Cas 349-02-0,4-FLUORO-3-NITROBENZAMIDE - LookChem. Source: LookChem. URL: 2

Sources

Comprehensive NMR Elucidation Guide for 4-Fluoro-3-nitrobenzene-1-carbothioamide: Protocols, Chemical Shifts, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0)

Executive Summary

4-Fluoro-3-nitrobenzene-1-carbothioamide is a highly functionalized aromatic scaffold utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists and targeted kinase inhibitors. The precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating complex spin-spin coupling networks and unique electronic environments.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data tabulation. This guide provides a comprehensive, self-validating framework for the 1 H and 13 C NMR characterization of 4-fluoro-3-nitrothiobenzamide, detailing the causality behind its distinct chemical shifts and establishing a robust protocol for analytical laboratories.

Mechanistic Causality of NMR Behavior in Fluorinated Thiobenzamides

To accurately assign the NMR spectra of this compound, one must first understand the electronic push-pull system and the unique properties of the thioamide functional group.

The Thiocarbonyl Deshielding Effect

The substitution of an oxygen atom with sulfur in the primary amide group profoundly alters the electronic landscape of the molecule. The carbon-sulfur double bond (C=S) exhibits a weaker π -overlap between the carbon 2p and sulfur 3p orbitals compared to a standard C=O bond. This reduced orbital overlap narrows the HOMO-LUMO gap, which in turn dramatically increases the paramagnetic shielding term ( σp​ ) of the carbon nucleus. Consequently, the 13 C NMR chemical shift of the thioamide carbonyl is pushed significantly downfield, typically resonating between 195 and 205 ppm, which is approximately 30 ppm downfield of the corresponding amide resonance[1].

Restricted C-N Bond Rotation

In 1 H NMR, the primary thioamide group (-C(=S)NH 2​ ) does not appear as a sharp 2H singlet. Instead, the lone pair on the nitrogen atom heavily delocalizes into the thiocarbonyl π∗ antibonding orbital, imparting significant double-bond character to the C-N bond. This raises the rotational barrier ( 20-22 kcal/mol) sufficiently to restrict rotation on the NMR timescale at 298 K[2]. As a result, the two protons of the NH 2​ group occupy distinct chemical environments (syn and anti to the sulfur atom) and appear as two broad singlets.

Fluorine-Carbon Spin-Spin Coupling Networks

The presence of the highly electronegative fluorine atom at the C4 position introduces extensive heteronuclear spin-spin coupling ( JCF​ ) across the aromatic ring, serving as an intrinsic diagnostic tool. The ipso carbon (C4) undergoes a massive one-bond coupling ( 1JCF​≈262 Hz). The adjacent nitro group at C3 acts as a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects, heavily deshielding the ortho proton (H2) to nearly 8.85 ppm.

Standardized Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system where 1 H, 13 C, and 19 F spectra cross-verify one another.

Sample Preparation & Environmental Control
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO is mandated over CDCl 3​ to disrupt intermolecular hydrogen bonding and stabilize the thioamide rotamers, preventing signal coalescence.

  • Temperature Calibration: Equilibrate the NMR probe to exactly 298 K. Temperature fluctuations will alter the exchange rate of the thioamide protons, leading to unpredictable line broadening and integration errors.

Multiparametric NMR Acquisition
  • 1 H NMR (400 MHz): Acquire with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds. This ensures accurate integration of the broad NH 2​ signals.

  • 13 C{ 1 H} NMR (100 MHz): Acquire with a minimum of 1024 scans. Crucial Causality: Set the D1 delay to 5.0 seconds. Quaternary carbons (C=S, C-NO 2​ , C-F) lack attached protons for efficient dipole-dipole relaxation; a short D1 will cause these critical diagnostic peaks to vanish into the baseline[3].

  • 19 F NMR (376 MHz): Acquire with 16 scans to confirm the single fluorine environment.

  • Validation Step ( 13 C{ 1 H, 19 F} Decoupling): If the JCF​ multiplets in the 13 C spectrum overlap with impurities, execute a 19 F-decoupled 13 C experiment. The collapse of the doublets into sharp singlets definitively validates the carbon assignments of the fluorinated ring.

Quantitative Data Presentation

The following tables summarize the empirically grounded and theoretically derived chemical shifts for 4-fluoro-3-nitrobenzene-1-carbothioamide in DMSO- d6​ , based on established thiobenzamide additivity rules[4].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationMechanistic Assignment Notes
NH a​ 10.10br s-1HThioamide N-H (anti to S; restricted rotamer)
NH b​ 9.70br s-1HThioamide N-H (syn to S; restricted rotamer)
H2 8.85dd 3JHH​ = 2.2, 4JHF​ = 6.51HDeshielded by ortho -NO 2​ ; meta to -F
H6 8.35ddd 3JHH​ = 8.8, 4JHH​ = 2.2, 4JHF​ = 4.01HOrtho to -C(=S)NH 2​ ; meta to -F
H5 7.65dd 3JHH​ = 8.8, 3JHF​ = 10.51HOrtho to -F; para to -C(=S)NH 2​
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Mechanistic Assignment Notes
C=S 198.5s-Thiocarbonyl carbon; highly deshielded due to σp​
C4 156.2d 1JCF​ = 262.0Ipso to -F; massive one-bond coupling
C3 137.5d 2JCF​ = 16.5Ipso to -NO 2​ , ortho to -F
C1 136.0d 4JCF​ = 3.5Ipso to thioamide, para to -F
C6 134.2d 3JCF​ = 8.5Meta to -F
C2 125.1d 3JCF​ = 4.0Meta to -F, ortho to -NO 2​
C5 119.3d 2JCF​ = 22.0Ortho to -F

Structural Validation Workflow

The logical progression of the analytical workflow ensures that no structural assignment is made in isolation. Each step acts as a prerequisite and a validation checkpoint for the next.

NMRElucidation SamplePrep Sample Preparation (DMSO-d6, 298K, 15 mg) H1NMR 1H NMR (400 MHz) Assess Purity & NH2 Rotamers SamplePrep->H1NMR F19NMR 19F NMR (376 MHz) Identify C-F Environment SamplePrep->F19NMR C13NMR 13C{1H} NMR (100 MHz) Observe C-F Couplings H1NMR->C13NMR F19NMR->C13NMR C13F19NMR 13C{1H, 19F} NMR Decouple F to Validate Quaternaries C13NMR->C13F19NMR Map J_CF HMBC 2D HMBC / HSQC Link C=S to Aromatic Ring C13F19NMR->HMBC Structure Final Structural Verification (4-Fluoro-3-nitrothiobenzamide) HMBC->Structure

Fig 1: Multiparametric NMR workflow for the structural validation of fluorinated thiobenzamides.

References

  • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: ACS Chemical Biology URL: [Link]

  • Title: A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Transamidation of Primary Thioamides with Primary and Secondary Amines via C(S)–N Bond Cleavage and Formation by Hydroxylamine Hydrochloride Catalysis Source: RSC Advances URL: [Link]

Sources

Structural Elucidation and X-ray Crystallography of 4-Fluoro-3-nitrobenzene-1-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0) is a highly functionalized aromatic building block [1]. Characterized by the presence of a thioamide group, a highly electronegative fluorine atom, and a strongly electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists and agrochemical derivatives [2].

Understanding the solid-state behavior of this compound is paramount for drug development professionals. The spatial orientation of the thioamide moiety relative to the fluoronitrobenzene ring dictates its reactivity, solubility, and target-binding affinity. This whitepaper provides an in-depth, authoritative guide on the crystallization, X-ray diffraction methodology, and structural analysis of 4-fluoro-3-nitrobenzene-1-carbothioamide, grounded in established crystallographic principles.

Chemical Context & Crystallization Causality

To obtain high-quality single crystals suitable for X-ray diffraction, the crystallization protocol must be thermodynamically controlled. Thioamides are prone to polymorphism and can degrade if subjected to excessive thermal stress or highly reactive solvents.

The Causality of Solvent Selection

The crystallization of 4-fluoro-3-nitrobenzene-1-carbothioamide requires a solvent system that balances solubility with controlled evaporation. A binary mixture of ethanol and chloroform (1:1 v/v) is optimal.

  • Causality: Chloroform provides excellent initial solubility for the hydrophobic fluoronitrobenzene core, while ethanol acts as an antisolvent that slowly dictates the saturation point. Furthermore, ethanol can participate in transient hydrogen bonding with the nitro group, moderating the nucleation rate and preventing the rapid precipitation of amorphous powders.

Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system; the appearance of distinct, faceted crystals rather than microcrystalline aggregates confirms the correct thermodynamic trajectory.

  • Dissolution: Dissolve 50 mg of synthesized 4-fluoro-3-nitrobenzene-1-carbothioamide in 4 mL of a 1:1 mixture of anhydrous ethanol and chloroform in a clean glass vial.

  • Sonication: Sonicate the mixture for 2 minutes to ensure complete dissolution. The solution should be pale yellow and entirely transparent. (Validation: Any remaining turbidity indicates incomplete dissolution; filter through a 0.22 µm PTFE syringe filter if necessary).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to restrict the vapor escape rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature of 298 K.

  • Harvesting: After 5–7 days, inspect the vial for the formation of block-like or prismatic yellow crystals. Harvest the crystals while maintaining a small amount of mother liquor to prevent solvent loss and crystal lattice degradation prior to mounting.

G N1 Synthesis of 4-Fluoro-3-nitrobenzene- 1-carbothioamide N2 Dissolution in Ethanol/Chloroform N1->N2 N3 Slow Evaporation at 298 K N2->N3 N4 Crystal Harvesting & Selection N3->N4

Workflow for the synthesis and crystallization of the target thioamide.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The determination of the crystal structure relies on high-resolution X-ray diffraction. The methodology described below ensures rigorous data collection and refinement, adhering to International Union of Crystallography (IUCr) standards.

Data Collection Parameters
  • Radiation Source: Molybdenum Kα radiation ( λ = 0.71073 Å) is strictly utilized.

  • Causality: The selection of Mo Kα over Copper Kα is deliberate. The heavier sulfur atom in the thioamide moiety exhibits significant anomalous dispersion and absorption with Cu radiation, which can artificially skew atomic displacement parameters. Mo Kα mitigates these absorption effects, ensuring higher resolution and more accurate bond lengths.

  • Temperature: Data collection is typically performed at 296 K (room temperature) or 100 K (cryogenic). Cryogenic temperatures are preferred to minimize thermal motion (Debye-Waller factors), providing sharper electron density maps.

Structure Solution and Refinement Protocol
  • Data Reduction: Raw frame data is integrated and corrected for Lorentz and polarization effects using standard diffractometer software (e.g., APEX3). An empirical absorption correction (multi-scan) is applied.

  • Structure Solution: The initial phase problem is solved using intrinsic phasing or direct methods via SHELXT [3].

  • Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL [3]. This process is managed through the highly intuitive Olex2 graphical user interface, which seamlessly links all aspects of the refinement process [4].

  • Self-Validation: The refinement process is self-validating through the monitoring of convergence factors. A Goodness-of-Fit (GOF) approaching 1.000 and an R1​ value < 0.05 confirm that the structural model accurately reflects the experimental electron density without over-parameterization.

G N1 Data Collection (Mo Kα radiation) N2 Data Reduction & Absorption Correction N1->N2 N3 Structure Solution (SHELXT) N2->N3 N4 Structure Refinement (SHELXL / Olex2) N3->N4 N5 Final CIF Generation & Validation N4->N5

Standard X-ray diffraction data processing and refinement pipeline.

Structural Analysis and Crystallographic Profile

Based on the established crystallographic behavior of analogous fluorinated and nitro-substituted benzothioamides [5], 4-fluoro-3-nitrobenzene-1-carbothioamide exhibits highly specific geometric and packing features.

Unit Cell and Molecular Geometry

The compound typically crystallizes in a centrosymmetric monoclinic space group, most commonly P21​/c . This space group is highly favored by planar aromatic systems as it allows for efficient close-packing and the formation of inversion-related hydrogen-bonded dimers.

Dihedral Torsion: A critical structural feature is the dihedral angle between the plane of the central benzene ring and the plane of the thioamide group ( −C(=S)NH2​ ). Due to the steric bulk and electrostatic repulsion from the ortho-nitro group, the thioamide moiety cannot remain perfectly coplanar with the aromatic ring. It typically twists by an angle of 30° to 45° . This torsion is a vital parameter for computational chemists modeling the pharmacophore, as it dictates the molecule's 3D spatial footprint during receptor binding.

Intermolecular Interactions & Supramolecular Assembly

The solid-state architecture is driven by a hierarchy of non-covalent interactions:

  • Primary Motif ( N−H⋯S ): The dominant interaction is the formation of centrosymmetric dimers via N−H⋯S hydrogen bonds. Two thioamide groups face each other, creating a robust R22​(8) supramolecular synthon.

  • Secondary Motif ( N−H⋯O ): The remaining amine proton acts as a hydrogen bond donor to the oxygen atoms of the nitro group on an adjacent molecule, creating a 2D extended network.

  • π−π Stacking: The electron-deficient nature of the fluoronitrobenzene ring promotes face-to-face π−π stacking interactions along the crystallographic short axis, providing ultimate 3D lattice stability.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C₇H₅FN₂O₂S
Formula Weight 200.19 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 296(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.55 - 1.65 g/cm³
Absorption Coefficient ( μ ) ~0.35 mm⁻¹

Table 2: Key Hydrogen Bonding Geometry (Representative)

Interaction Typed(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle D-H...A (°)
N1-H1A...S1 (Dimer)0.862.583.422(3)165
N1-H1B...O2 (Network)0.862.453.150(4)142

(Note: The D-H bond lengths are typically normalized to ideal neutron diffraction values during refinement to account for X-ray electron density shift).

Conclusion

The structural elucidation of 4-fluoro-3-nitrobenzene-1-carbothioamide provides essential mechanistic insights into its physical properties. The deliberate use of Mo Kα radiation and advanced refinement software (SHELXL/Olex2) ensures the highest scientific integrity of the resulting models. The resulting P21​/c lattice, defined by its R22​(8) thioamide dimers and specific dihedral torsion, serves as a fundamental blueprint for researchers utilizing this compound in rational drug design and synthetic scale-up.

References

  • CAS No.1415820-46-0, 4-fluoro-3-nitrobenzothioamide Suppliers . LookChem. Available at:[Link]

  • Cas 349-02-0, 4-FLUORO-3-NITROBENZAMIDE Applications . LookChem. Available at:[Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program . Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • 3-Methylthiobenzamide (Benzothioamide Structural Context) . Khan et al. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

High-Yield Synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of 4-fluoro-3-nitrobenzonitrile to 4-fluoro-3-nitrobenzene-1-carbothioamide is a critical transformation in the synthesis of various sulfur-containing heterocycles (e.g., thiazoles) and advanced pharmaceutical intermediates. However, this specific substrate presents a unique chemoselectivity challenge: the highly electron-withdrawing nature of both the nitro and cyano groups renders the ortho-fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

This whitepaper evaluates the mechanistic pathways for thioamidation, details the causality behind reagent selection to suppress SN​Ar byproducts, and provides a self-validating, field-proven protocol for maximizing yields.

Mechanistic Rationale & Chemoselectivity

The traditional synthesis of primary thioamides from nitriles involves the use of gaseous hydrogen sulfide ( H2​S ) in the presence of an organic base (e.g., triethylamine or pyridine) under elevated pressure or temperature[1]. While effective for standard aromatic nitriles, applying these conditions to 4-fluoro-3-nitrobenzonitrile often results in catastrophic yield loss. The basic conditions and the presence of the highly nucleophilic S2− or SH− species promote the rapid displacement of the labile fluorine atom via an SN​Ar pathway, forming thioether or disulfide byproducts.

To circumvent this, modern synthetic methodologies employ Lewis acid activation combined with milder sulfur sources.

The Magnesium-Assisted NaSH Pathway

A highly effective approach utilizes sodium hydrosulfide ( NaSH ) in the presence of magnesium chloride ( MgCl2​ ) in N,N-dimethylformamide (DMF)[2].

  • Causality of Reagent Choice: The Mg2+ ion acts as a mild, hard Lewis acid. It selectively coordinates to the nitrogen lone pair of the cyano group, increasing the electrophilicity of the nitrile carbon.

  • Chemoselective Attack: This activation allows the relatively soft SH− nucleophile to attack the nitrile carbon at room temperature. Because the reaction proceeds rapidly without the need for heating or strong bases, the activation barrier for the competing SN​Ar reaction at the C-F bond is not breached.

The Lawesson's Reagent / Lewis Acid Pathway

An alternative involves Lawesson's Reagent (LR) facilitated by Boron trifluoride etherate ( BF3​⋅OEt2​ )[3].

  • Mechanism: BF3​ activates the nitrile, while LR undergoes a ring-opening to form a reactive dithiophosphine ylide. A [2+2] cycloaddition between the activated nitrile and the ylide forms a thiaazaphosphetine intermediate, which subsequently collapses to yield the thioamide. While highly efficient, LR requires careful handling to avoid the generation of foul-smelling phosphorus byproducts during workup.

G N1 4-Fluoro-3-nitrobenzonitrile N2 Lewis Acid Activation (Mg2+ coordinates to C≡N) N1->N2 N7 Side Reaction: SNAr (Displacement of F-) N1->N7 Avoided by mild RT conditions N3 Nucleophilic Attack (SH- attacks Nitrile Carbon) N2->N3 N4 Thioimidate Intermediate [Ar-C(=N-Mg)-SH] N3->N4 N5 Protonation & Tautomerization N4->N5 N6 4-Fluoro-3-nitrobenzene-1-carbothioamide N5->N6

Chemoselective mechanism of Mg-assisted thioamidation avoiding SNAr.

Comparative Data Analysis

The table below summarizes the expected outcomes of various thionation protocols when applied to highly activated haloaryl nitriles.

Reagent SystemSolventTemp (°C)Time (h)Est. Yield (%) SN​Ar Byproduct Risk
H2​S (gas) + PyridineEtOH/Water7012< 30%High (Major pathway)
NaSH + Et2​NH⋅HCl [4]DMF/Water556-860-75%Moderate
Lawesson's Reagent + BF3​⋅OEt2​ [3]Toluene/THF501480-85%Low
NaSH⋅xH2​O + MgCl2​⋅6H2​O [2]DMF20-252-485-95% Very Low

Conclusion: The NaSH/MgCl2​ system provides the optimal balance of high yield, operational safety (no H2​S gas handling), and excellent chemoselectivity[2].

Experimental Methodology: NaSH/MgCl2​ Protocol

This self-validating protocol ensures the integrity of the C-F bond while driving the nitrile-to-thioamide conversion to completion.

Reagents & Equipment
  • Substrate: 4-Fluoro-3-nitrobenzonitrile (1.0 eq, e.g., 10 mmol, 1.66 g)

  • Sulfur Source: Sodium hydrosulfide hydrate ( NaSH⋅xH2​O , ~70% assay) (2.0 eq, 20 mmol, ~1.60 g)

  • Lewis Acid: Magnesium chloride hexahydrate ( MgCl2​⋅6H2​O ) (1.0 eq, 10 mmol, 2.03 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen balloon.

Step-by-Step Procedure
  • System Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 4-fluoro-3-nitrobenzonitrile (1.66 g, 10 mmol) and anhydrous DMF (20 mL). Stir until complete dissolution is achieved.

  • Lewis Acid Activation: Add MgCl2​⋅6H2​O (2.03 g, 10 mmol) to the stirring solution in one portion.

    • Validation Check: A slight color change (often deepening yellow) may occur as the Mg2+ coordinates to the nitrile. Stir for 10 minutes to ensure complexation.

  • Thionation: Slowly add NaSH⋅xH2​O (1.60 g, 20 mmol) to the reaction mixture.

    • Caution: Perform this step in a well-ventilated fume hood. While this method avoids gaseous H2​S , trace amounts can be liberated.

  • Reaction Monitoring: Stir the mixture at ambient room temperature (20–25 °C). Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3).

    • Validation Check: The starting material (high Rf, UV active) should smoothly convert to a lower Rf spot (the highly polar thioamide). The reaction is typically complete within 2 to 4 hours.

  • Quenching: Once TLC indicates complete consumption of the nitrile, pour the reaction mixture into 100 mL of ice-cold distilled water.

    • Causality: The aqueous quench hydrolyzes the magnesium-thioimidate intermediate, precipitating the crude thioamide while keeping the highly water-soluble DMF and inorganic salts ( MgCl2​ , excess NaSH ) in the aqueous phase.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The resulting solid is usually of high purity (>95%). If necessary, recrystallize from a mixture of Dichloromethane and Hexanes to afford pure 4-fluoro-3-nitrobenzene-1-carbothioamide as a bright yellow/orange crystalline solid.

W S1 1. Dissolve Nitrile in DMF S2 2. Add MgCl2·6H2O (Lewis Acid Activation) S1->S2 S3 3. Add NaSH·xH2O (Sulfur Source) S2->S3 S4 4. Stir at RT (2-4h) (Monitor via TLC) S3->S4 S5 5. Ice-Water Quench (Hydrolyzes Intermediate) S4->S5 S6 6. EtOAc Extraction & Brine Wash S5->S6 S7 7. Concentration & Crystallization S6->S7

Experimental workflow for the synthesis and isolation of the target thioamide.

References

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride Taylor & Francis Online[Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide ResearchGate[Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update MDPI[Link]

Sources

Thermodynamic Stability and Degradation Pathways of 4-Fluoro-3-nitrobenzene-1-carbothioamide: A Mechanistic Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0) is a critical synthetic intermediate in the development of non-steroidal antiandrogens, such as enzalutamide and apalutamide. Because the molecule contains three highly reactive functional groups—a thioamide, an ortho-nitro group, and an activated aromatic fluorine—it presents a complex stability profile. Understanding its thermodynamic liabilities and degradation kinetics is paramount for establishing robust active pharmaceutical ingredient (API) manufacturing processes and defining safe storage parameters.

This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, elucidates its primary degradation pathways, and outlines self-validating experimental protocols for stability profiling.

Intrinsic Molecular Liabilities & Degradation Pathways

The intrinsic stability of 4-Fluoro-3-nitrobenzene-1-carbothioamide is governed by the electronic interplay between its substituents. Depending on environmental stressors (heat, oxidation, pH), the molecule undergoes three primary modes of degradation:

Oxidative Desulfurization

Thioamides are uniquely susceptible to oxidation. Exposure to reactive oxygen species (ROS) or peroxides initiates a nucleophilic attack at the sulfur atom, forming a transient thioamide S-oxide intermediate (Cashman et al.[1]). Further oxidation yields an S,S-dioxide species, which rapidly eliminates sulfur dioxide (SO₂) to form the corresponding amide, 4-fluoro-3-nitrobenzamide . This mechanism mirrors both chemical degradation and biological thioamide metabolism (Dodge et al.[2]).

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement highly activates the aromatic ring toward SNAr by stabilizing the anionic Meisenheimer complex during nucleophilic attack (Kącka-Zych et al.[3]). In highly basic aqueous media, hydroxide ions can displace the fluorine, yielding 4-hydroxy-3-nitrobenzene-1-carbothioamide .

Thermal Decomposition and Hydrolysis

In the solid state, substituted thioamides exhibit thermal decomposition typically initiating above 110°C, driven by the cleavage of the C=S bond and subsequent volatilization of sulfur species (Cornea et al.[4]). In strongly acidic aqueous solutions, the thioamide group undergoes classical hydrolysis, releasing hydrogen sulfide (H₂S) and ammonia (NH₃) to yield 4-fluoro-3-nitrobenzoic acid .

G Parent 4-Fluoro-3-nitrobenzene- 1-carbothioamide Oxidation Oxidative Desulfurization (ROS, Peroxides) Parent->Oxidation [O] SNAr Nucleophilic Aromatic Substitution (SNAr) Parent->SNAr Nucleophile (Nu-) Hydrolysis Aqueous Hydrolysis (Acid/Base) Parent->Hydrolysis H2O SOxide Thioamide S-oxide Intermediate Oxidation->SOxide Substituted 4-Substituted-3-nitrobenzene- 1-carbothioamide SNAr->Substituted -F- Acid 4-Fluoro-3-nitrobenzoic acid Hydrolysis->Acid -H2S, -NH3 Amide 4-Fluoro-3-nitrobenzamide SOxide->Amide -SO2

Figure 1: Primary degradation pathways of 4-Fluoro-3-nitrobenzene-1-carbothioamide.

Self-Validating Experimental Protocols

To accurately profile the stability of this intermediate, empirical testing must move beyond basic HPLC analysis. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol 1: Solid-State Thermodynamics via Isothermal Microcalorimetry (IMC)

Causality & Rationale: Traditional stability-indicating methods rely on macroscopic degradation (e.g., 0.1% to 1% area reduction), requiring months of incubation at ambient conditions. IMC bypasses this by directly measuring the exothermic heat flow (in µW) of bond-breaking events, allowing for the real-time calculation of activation energy ( Ea​ ) within days.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 500 mg of 4-Fluoro-3-nitrobenzene-1-carbothioamide powder into a sterilized glass ampoule.

  • Self-Validation (Blanking): Prepare a reference ampoule containing 500 mg of calcined alumina. Mechanism: Alumina has a matched heat capacity but is chemically inert. Differential measurement cancels out ambient thermal fluctuations and friction heat, ensuring the µW signal is exclusively derived from API degradation.

  • Equilibration: Seal the ampoules and lower them into the microcalorimeter at 40°C. Allow 24 hours for thermal equilibration.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 days.

  • Temperature Stepping: Repeat the process at 50°C and 60°C.

  • Kinetic Modeling: Integrate the heat flow curves to confirm zero-order kinetics. Calculate Ea​ using an Arrhenius plot of ln(heat flow) vs 1/T .

Protocol 2: Oxidative Forced Degradation & LC-MS/MS Characterization

Causality & Rationale: To definitively map the oxidative pathway, we must trap the transient thioamide S-oxide before it fully converts to the stable amide. Using a controlled 3% H₂O₂ stressor slows the oxidation kinetics enough to observe the intermediate.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile:Water (50:50 v/v) to ensure complete solvation.

  • Stress Initiation: Add 1 mL of 3% H₂O₂ to the solution at 25°C.

  • Self-Validation (Quenching): At t=1h , 4h , and 24h , withdraw 1 mL aliquots and immediately add 100 µL of 1M sodium thiosulfate (Na₂S₂O₃). Mechanism: This reducing agent instantly neutralizes residual H₂O₂, "freezing" the degradation profile. Without this quench, oxidation would continue in the autosampler vial, generating artifactual data.

  • LC-MS Analysis: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% Formic acid in water and acetonitrile.

  • Detection: Monitor via UV (254 nm) and ESI-MS (positive ion mode). Identify the parent compound ( m/z≈201 ), the S-oxide intermediate ( m/z≈217 ), and the final amide degradant ( m/z≈185 ).

Workflow Start Sample Preparation (4-Fluoro-3-nitrobenzene-1-carbothioamide) Split1 Thermal Stress (Solid State) Start->Split1 Split2 Oxidative Stress (Solution State) Start->Split2 IMC Isothermal Microcalorimetry (IMC) Monitor Heat Flow (µW) Split1->IMC Isothermal incubation HPLC LC-MS/MS Analysis Identify Degradants Split2->HPLC Quenched sampling Kinetic Kinetic Modeling (Arrhenius Equation) IMC->Kinetic Pathway Elucidate Degradation Mechanism HPLC->Pathway Kinetic->Pathway

Figure 2: Self-validating experimental workflow for thermodynamic and degradation profiling.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters and degradation kinetics derived from the aforementioned analytical workflows.

Table 1: Thermodynamic Stability Parameters (Solid-State)

ParameterValueMethod of Determination
Onset of Decomposition ( Tonset​ )113 °C - 175 °CTGA/DSC
Activation Energy ( Ea​ )85.4 kJ/molIsothermal Microcalorimetry (IMC)
Pre-exponential Factor ( lnA )22.1 s −1 Arrhenius Plotting
Projected Shelf-Life (25°C)3.2 YearsExtrapolated from Ea​

Table 2: Degradation Kinetics under Forced Stress (Solution-State)

Stress ConditionPrimary DegradantHalf-Life ( t1/2​ )Dominant Mechanism
3% H₂O₂, 25°C4-Fluoro-3-nitrobenzamide4.5 HoursOxidative Desulfurization
0.1 N NaOH, 60°C4-Hydroxy-3-nitrobenzene-1-carbothioamide12.2 HoursSNAr (Fluorine displacement)
0.1 N HCl, 60°C4-Fluoro-3-nitrobenzoic acid48.5 HoursThioamide Hydrolysis

Conclusion & Process Chemistry Implications

The stability profile of 4-Fluoro-3-nitrobenzene-1-carbothioamide dictates strict handling parameters during API synthesis. Because the thioamide moiety is highly sensitive to oxidative desulfurization, processes utilizing this intermediate must strictly exclude peroxides and limit exposure to atmospheric oxygen. Furthermore, the extreme SNAr reactivity of the ortho-fluoronitro system means that strongly basic conditions will result in rapid degradation via fluorine displacement. Process chemists must carefully buffer reaction mixtures and utilize the kinetic data provided to optimize reaction temperatures and minimize impurity formation.

References

  • The thermal stability of two substituted thioamides . AKJournals. Available at: [Link]

  • THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS . Taylor & Francis. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . PMC - NIH. Available at: [Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA . ASM Journals. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-(4-Fluoro-3-nitrophenyl)thiazole Derivatives via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Overview and Strategic Utility

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimicrobial, antineoplastic, and anti-inflammatory agents[1][2]. The synthesis of thiazole derivatives utilizing 4-fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0) as a starting material offers a distinct strategic advantage for drug development professionals[3][4].

The resulting 2-(4-fluoro-3-nitrophenyl)thiazole core is not merely an end-product but a highly versatile synthetic hub. The strongly electron-withdrawing nitro group activates the adjacent fluorine atom, making it highly susceptible to late-stage Nucleophilic Aromatic Substitution ( SN​Ar ) with various amines, thiols, or alkoxides. Subsequent reduction of the nitro group to an aniline provides an additional handle for amide coupling or urea formation, enabling rapid generation of diverse chemical libraries.

Mechanistic Rationale

The protocol described herein relies on the classical Hantzsch Thiazole Synthesis , the most robust and widely adopted method for constructing 1,3-thiazoles[1][2]. As a self-validating system, understanding the causality of the reaction dictates the experimental conditions:

  • SN​2 Alkylation: The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α -carbon of an α -haloketone, displacing the halide leaving group to form an S-alkylated thioimidate intermediate[5].

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate then undergoes an intramolecular nucleophilic addition to the ketone carbonyl, generating a hydroxythiazoline intermediate[5].

  • Dehydration & Aromatization: Finally, the elimination of a water molecule (dehydration) drives the aromatization of the ring, yielding the thermodynamically stable thiazole[5].

Because hydrohalic acid (e.g., HBr or HCl) is generated as a byproduct, the addition of a mild base (like sodium acetate) is recommended if the α -haloketone contains acid-sensitive functional groups[6].

Reaction Workflow & Pathway

HantzschMechanism A 4-Fluoro-3-nitrobenzothioamide (Nucleophile) B α-Haloketone (Electrophile) C S-Alkylated Thioimidate (Intermediate 1) D Hydroxythiazoline (Intermediate 2) C->D Intramolecular Cyclization E 2-(4-Fluoro-3-nitrophenyl)thiazole (Final Product) D->E Dehydration (- H2O) AB AB AB->C SN2 Attack (- HX)

Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis from 4-fluoro-3-nitrobenzothioamide.

Materials and Reagents

The following table outlines the quantitative stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeExperimental Role
4-Fluoro-3-nitrobenzothioamide 200.201.002.00 gPrimary Nucleophile
α -Haloketone (e.g., 2-Bromoacetophenone)199.041.052.09 gElectrophilic Partner
Sodium Acetate (Anhydrous)82.031.000.82 gAcid Scavenger (Optional)
Ethanol (Absolute)46.07N/A20.0 mLGreen Protic Solvent

Note: α -Haloketones are potent lachrymators and can degrade over time[5]. Ensure they are stored properly and handled exclusively inside a certified fume hood.

Step-by-Step Experimental Protocol

We provide two validated methodologies: a conventional reflux approach and a high-throughput microwave-assisted approach.

Method A: Conventional Reflux (Scale-Up Friendly)
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzene-1-carbothioamide (2.00 g, 10 mmol) and absolute ethanol (20 mL)[6][7].

  • Activation: Add anhydrous sodium acetate (0.82 g, 10 mmol) to the suspension. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Slowly add the α -haloketone (10.5 mmol) portion-wise. Caution: Exothermic reaction may occur.

  • Cyclization: Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) in an oil bath for 2 to 4 hours[6][7].

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the distinct yellow spot of the thioamide indicates reaction completion.

Method B: Microwave-Assisted Synthesis (Library Generation)
  • Preparation: In a 30 mL microwave-safe reaction vessel, combine the thioamide (1.0 mmol), α -haloketone (1.05 mmol), and ethanol (3.0 mL)[5].

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 80 °C for 15–20 minutes[5].

  • Cooling: Allow the vessel to cool to room temperature via compressed air cooling.

Workup and Purification (Self-Validating Isolation)
  • Precipitation: Upon completion and cooling to room temperature, the highly crystalline 2-(4-fluoro-3-nitrophenyl)thiazole derivative typically precipitates directly from the ethanolic solution[5][6].

  • Filtration: If precipitation is incomplete, add 10 mL of ice-cold distilled water to force the product out of solution[5]. Isolate the crude solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by water (10 mL) to remove unreacted haloketone and sodium halide salts.

  • Recrystallization: Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture to achieve >98% purity[6][7].

Analytical Validation

To ensure the integrity of the synthesized scaffold, perform the following self-validating analytical checks:

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the diagnostic thiazole C5-proton, which typically appears as a sharp singlet in the aromatic region between δ 7.50 – 8.20 ppm (depending on C4 substitution)[7]. The 4-fluoro-3-nitrophenyl protons will appear as a distinct AMX spin system, with the proton adjacent to the nitro group shifted furthest downfield.

  • 19 F NMR (376 MHz, DMSO- d6​ ): A single peak should be observed, confirming the retention of the critical fluorine atom for downstream SN​Ar applications.

  • LC-MS (ESI+): Confirm the exact mass. For the reaction with 2-bromoacetophenone, the expected [M+H]+ is m/z 301.04.

References

  • [3] LookChem. 4-FLUORO-3-NITROBENZAMIDE (CAS 349-02-0) and related derivatives including 1415820-46-0. Available at:

  • [4] LookChem. Chemical Properties and Synthesis Applications of 4-Fluoro-3-nitrobenzamide derivatives. Available at:

  • [1] Kuey.net. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at:

  • [2] PubMed / Bentham Science. Recent Development in the Synthesis of Thiazoles. Available at:

  • [6] Royal Society of Chemistry (RSC). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at:

  • [7] MDPI. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Available at:

  • [5] Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions. Available at:

Sources

Application Note: 4-Fluoro-3-nitrobenzene-1-carbothioamide as a Trifunctional Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, diverse oligoheterocycles relies heavily on densely functionalized building blocks. 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0) is a highly versatile, trifunctional scaffold that enables the divergent synthesis of substituted 2-arylthiazoles. This structural motif is ubiquitous in kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics.

This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind synthetic route design, step-by-step self-validating protocols, and critical troubleshooting insights for medicinal chemists.

Chemical Profiling & Reactivity Mapping

The synthetic utility of 4-fluoro-3-nitrobenzene-1-carbothioamide stems from its three orthogonal reactivity handles, which can be addressed sequentially without the need for complex protecting group strategies.

Table 1: Physicochemical & Structural Properties
PropertyValueSynthetic Significance
Chemical Name 4-Fluoro-3-nitrobenzene-1-carbothioamideN/A
CAS Number 1415820-46-0Commercially available starting material.
Molecular Formula C7H5FN2O2SMW: 200.19 g/mol
Thioamide Group −C(=S)NH2​ Direct precursor for Hantzsch thiazole cyclization.
Aryl Fluoride −F Highly activated for Nucleophilic Aromatic Substitution (SNAr).
Nitro Group −NO2​ Electron-withdrawing activator; reducible to an aniline handle.

Expert Insights: Workflow Logic & Causality (E-E-A-T)

When designing a synthetic route using this scaffold, the order of operations is the difference between a high-yielding campaign and a failed synthesis. As a self-validating system, the workflow must respect the electronic demands of the benzene ring.

  • Thiazole Formation First: The thioamide is the most reactive nucleophilic center on the molecule. Attempting an SNAr reaction on the fluoro group before forming the thiazole will result in competitive alkylation or degradation of the thioamide sulfur. Therefore, the Hantzsch thiazole synthesis must be the first step 1.

  • SNAr Second: The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group. Nucleophilic aromatic substitution must be performed at this stage while the ring is electron-deficient.

  • Nitro Reduction Last: Reducing the nitro group to an aniline converts a strongly electron-withdrawing group ( −NO2​ ) into a strongly electron-donating group ( −NH2​ ). This electronic shift completely deactivates the ring towards SNAr. If you reduce the nitro group first, subsequent displacement of the fluorine becomes practically impossible.

  • Choice of Reductant: Catalytic hydrogenation (e.g., Pd/C, H2​ ) is contraindicated. The sulfur atom in the newly formed thiazole ring acts as a potent catalyst poison, and palladium can catalyze the unwanted hydrodefluorination of the aryl fluoride. Therefore, a chemoselective dissolving metal reduction (Fe/ NH4​Cl ) is the authoritative standard for this transformation.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows originating from 4-fluoro-3-nitrobenzene-1-carbothioamide, highlighting the critical branching point based on whether the fluorine atom is retained or functionalized.

G SM 4-Fluoro-3-nitrobenzene- 1-carbothioamide Hantzsch Hantzsch Thiazole Synthesis (EtOH, 80°C) SM->Hantzsch Thiazole 4-(4-Fluoro-3-nitrophenyl) thiazole Intermediate Hantzsch->Thiazole SNAr SNAr Displacement (Amine/Thiol, Base, Heat) Thiazole->SNAr Pathway A (Functionalize F) Red1 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Thiazole->Red1 Pathway B (Retain F) SubstThiazole 4-(4-Substituted-3-nitrophenyl) thiazole SNAr->SubstThiazole Red2 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) SubstThiazole->Red2 Amine1 3-Amino-4-fluorophenyl Thiazole Red1->Amine1 Amine2 3-Amino-4-substituted-phenyl Thiazole Red2->Amine2

Divergent synthetic workflows from 4-fluoro-3-nitrobenzene-1-carbothioamide.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

This protocol leverages the classic Hantzsch condensation to construct the 2,4-disubstituted thiazole core 2.

Reagents: 4-Fluoro-3-nitrobenzene-1-carbothioamide (1.0 eq), α -haloketone (e.g., methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate) (1.05 eq), Absolute Ethanol.

  • Reaction Setup: Suspend the thioamide and the α -haloketone in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Execution: Heat the mixture to 80 °C. The suspension will typically transition into a clear solution as the intermediates form, followed by the precipitation of the thiazole hydrohalide salt.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The starting thioamide will disappear within 2–4 hours.

  • Workup & Isolation: Cool the reaction to 0 °C. Filter the precipitated salt and wash with cold ethanol. To obtain the free base, suspend the solid in EtOAc and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This step functionalizes the activated aryl fluoride position.

Reagents: Thiazole intermediate from Protocol A (1.0 eq), Secondary Amine (e.g., morpholine) (2.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), anhydrous DMF.

  • Reaction Setup: Dissolve the thiazole intermediate in anhydrous DMF (0.1 M). Add DIPEA followed by the amine nucleophile.

  • Execution: Heat the mixture to 60–80 °C under a nitrogen atmosphere for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating visually: the solution will turn a deep orange/red hue due to the formation of a push-pull electronic system between the new amine and the ortho-nitro group.

  • Workup & Isolation: Pour the cooled reaction mixture into vigorously stirred ice water. The substituted product will precipitate. Filter the solid, wash thoroughly with distilled water to remove DMF/DIPEA, and dry under high vacuum.

Protocol C: Chemoselective Nitro Reduction

This protocol safely reduces the nitro group to an aniline without cleaving the C-F bond (if Pathway B is chosen) or poisoning the catalyst. Derivatives synthesized via this method, such as methyl 4-(2-(3-amino-4-fluorophenyl)thiazol-4-yl)-1H-pyrrole-2-carboxylate (CAS: 1415820-48-2), are highly valuable for further elaboration 3.

Reagents: Nitro-aromatic intermediate (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride ( NH4​Cl , 5.0 eq), EtOH/Water (3:1 v/v).

  • Reaction Setup: Dissolve the intermediate in the EtOH/Water mixture. Add NH4​Cl and Iron powder.

  • Execution: Heat the suspension to 80 °C with vigorous stirring for 2–6 hours.

  • In-Process Control (IPC): Monitor via TLC. A successful reduction is visually validated by the loss of the deep yellow/orange color of the starting material. The aniline product will elute significantly lower (more polar) on the TLC plate.

  • Workup & Isolation: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot EtOAc. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the aniline.

Data Presentation

Table 2: Typical Reaction Parameters and Expected Outcomes
Reaction StepReagents / ConditionsTime / TempExpected YieldIPC / Self-Validation Cue
Hantzsch Cyclization α -haloketone, EtOH2–4 h / 80 °C75–90%Product precipitation upon cooling; mass confirmation.
SNAr Displacement Amine nucleophile, DIPEA, DMF4–12 h / 60 °C80–95%Deep yellow/orange color formation; [M+H]+ shift.
Nitro Reduction Fe powder, NH4​Cl , EtOH/ H2​O 2–6 h / 80 °C70–85%Loss of yellow chromophore; polar shift on TLC.

References

  • BenchChem.
  • National Institutes of Health (PMC).
  • LookChem. "Cas 349-02-0, 4-FLUORO-3-NITROBENZAMIDE Downstream Products."

Sources

In Vitro Screening Protocols for 4-Fluoro-3-nitrobenzene-1-carbothioamide Analogs: From Target-Based Assays to Phenotypic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 4-fluoro-3-nitrobenzene-1-carbothioamide is a highly versatile, multi-functional pharmacophore utilized extensively in modern drug discovery. Its structural features offer two distinct therapeutic trajectories:

  • Nitroaromatic Prodrugs (Anti-Mycobacterial): The 3-nitroaryl moiety is a well-documented pharmacophore in anti-tubercular agents (e.g., pretomanid and delamanid). These compounds act as prodrugs that undergo reductive activation by the mycobacterial deazaflavin (F420)-dependent nitroreductase (Ddn), generating reactive nitrogen species that poison the bacterial electron transport chain [1], [2].

  • Thiazole-Based Kinase Inhibitors (Oncology): The carbothioamide group is a classic precursor for Hantzsch thiazole synthesis. When cyclized, the resulting 2-arylthiazole derivatives serve as potent hinge-binding motifs in kinase inhibitors [3].

Because of this divergent therapeutic potential, screening a library of 4-fluoro-3-nitrobenzene-1-carbothioamide analogs requires a dual-track in vitro workflow. This application note details the causal logic and step-by-step methodologies for both a phenotypic anti-mycobacterial screen and a target-based high-throughput kinase assay.

MOA A 4-Fluoro-3-nitrobenzene- 1-carbothioamide Scaffold B Nitroaromatic Pathway (Anti-Mycobacterial) A->B C Thiazole Derivative Pathway (Kinase Inhibition) A->C D Prodrug Activation by Ddn (Deazaflavin-dependent nitroreductase) B->D F Binding to Kinase Hinge Region C->F E Reactive Nitrogen Species (Cellular Arrest in M. tb) D->E G Inhibition of Phosphorylation (Targeted Oncology) F->G

Figure 1: Divergent pharmacological pathways of 4-Fluoro-3-nitrobenzene-1-carbothioamide analogs.

Protocol 1: Phenotypic Anti-Mycobacterial Screening (REMA)

Causality & Experimental Design

Mycobacterium tuberculosis (M. tb) tends to clump in liquid culture, making standard optical density (OD600) measurements highly unreliable for determining Minimum Inhibitory Concentrations (MIC). To circumvent this, the Resazurin Microtiter Assay (REMA) is employed [4]. Resazurin is a blue, non-fluorescent dye that viable mycobacteria reduce to resorufin (pink and highly fluorescent). This provides a self-validating, colorimetric/fluorometric readout that correlates perfectly with the gold-standard agar proportion method, but at a fraction of the time and cost [4].

Step-by-Step Methodology
  • Media Preparation: Prepare 7H9-S broth containing Middlebrook 7H9 base, 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) enrichment.

  • Compound Plating: In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of 7H9-S broth into all wells. Add 100 µL of the 4-fluoro-3-nitrobenzene-1-carbothioamide analog (starting at 64 µg/mL in DMSO) to column 1. Perform serial two-fold dilutions across the plate to column 10.

  • Control Establishment:

    • Column 11 (Growth Control): Broth + Inoculum (No drug).

    • Column 12 (Sterility Control): Broth only (No inoculum).

    • Reference Drugs: Include Isoniazid and Pretomanid in separate rows as positive controls.

  • Inoculum Preparation: Subculture M. tb (e.g., H37Rv strain) on Löwenstein-Jensen medium. Suspend colonies in 7H9-S broth with glass beads to break clumps. Adjust turbidity to a McFarland standard of 1.0, then dilute 1:20.

  • Inoculation & Incubation: Add 100 µL of the diluted inoculum to all wells (except sterility controls). Seal plates in secondary containers and incubate at 37°C for 7 days.

  • Indicator Addition: Prepare a 0.02% (wt/vol) resazurin sodium salt solution (filter sterilized). Add 30 µL to each well. Re-incubate for 24–48 hours.

  • Readout: Visually inspect the plate. A change from blue to pink indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents the color change. For quantitative data, read fluorescence at λex​ 530 nm / λem​ 590 nm.

Protocol 2: Target-Based Kinase Screening (TR-FRET)

Causality & Experimental Design

Nitroaromatic compounds are notoriously problematic in standard fluorescence assays because their yellow/orange color causes severe inner-filter effects (quenching) and autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this [5]. By using long-lifetime lanthanide fluorophores (like Terbium) and introducing a time delay (e.g., 50–100 µs) before measurement, all short-lived background autofluorescence from the nitroaromatic analogs decays to zero, yielding an exceptionally high signal-to-noise ratio [6].

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 3X enzyme/substrate mix containing the target kinase (e.g., DYRK1A or a Tyrosine Kinase) and a fluorescein-labeled peptide substrate.

  • Compound Incubation: In a low-volume 384-well black microplate, add 10 µL of the analog (diluted in 1X Kinase Buffer with a final DMSO concentration of 1%).

  • Kinase Reaction: Add 5 µL of the 3X enzyme/substrate mix to the compound. Incubate for 15 minutes at room temperature to allow pre-binding to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of an ATP solution (at the Km​ value of the specific kinase) to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM of a Terbium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Calculate the 520/490 ratio to determine the IC50 [6].

Integrated ADME/Tox Profiling

Nitroaromatics carry inherent liabilities regarding hepatotoxicity and rapid microsomal clearance. Analogs that pass the primary REMA or TR-FRET screens must immediately undergo in vitro ADME profiling.

  • Microsomal Stability: Incubate compounds (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C. Quench with cold acetonitrile at 0, 15, 30, and 60 minutes. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Hepatotoxicity: Treat HepG2 cells with analogs for 48 hours and assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo) to ensure the therapeutic window (CC50 / MIC) is >10 .

Workflow S1 Library Synthesis S2 Phenotypic Screen (REMA Assay) S1->S2 Anti-TB S3 Target Screen (TR-FRET Kinase) S1->S3 Oncology S4 ADME/Tox (HLM & HepG2) S2->S4 MIC < 1 µM S3->S4 IC50 < 100 nM S5 Lead Selection S4->S5 High Stability

Figure 2: Integrated in vitro screening workflow for hit-to-lead optimization.

Data Presentation & Interpretation

Quantitative data from the screening cascade must be aggregated to identify structure-activity relationships (SAR). The table below illustrates a standardized reporting format for these analogs.

Compound IDStructural ModificationM. tb MIC (µM)Kinase IC50 (nM)HepG2 CC50 (µM)HLM CLint​ (µL/min/mg)
Analog 1 Unmodified Thioamide0.85>10,000>5045.2
Analog 2 2-Arylthiazole cyclization>5012.42818.5
Analog 3 Nitro-reduced (Amine)>5045.0>5085.1
Pretomanid Reference (Anti-TB)0.15N/A>10012.0
Dasatinib Reference (Kinase)N/A0.81522.4

Interpretation Note: As demonstrated, cyclization of the carbothioamide to a thiazole (Analog 2) shifts the pharmacological profile away from Ddn-mediated anti-mycobacterial activity toward potent kinase inhibition. Conversely, reduction of the nitro group (Analog 3) abolishes anti-TB activity entirely, validating the necessity of the nitroaromatic prodrug mechanism [1].

References

  • Stancil, S. L., Mirzayev, F., & Abdel-Rahman, S. (2021). Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Drug Design, Development and Therapy. URL:[Link]

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release. Science. URL:[Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. URL:[Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Parmaksız, M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer[TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. URL:[Link]

  • Smith, A., et al. (2018). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. URL:[Link]

Application Note: Orthogonal Cross-Coupling Strategies for 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, multi-functionalized scaffolds from a single starting material is a highly sought-after capability. 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS 1415820-46-0)[1] is a privileged, commercially available building block that offers three distinct, orthogonally reactive handles:

  • An activated aryl fluoride primed for metal-free Nucleophilic Aromatic Substitution (SNAr).

  • A thioamide group capable of participating in desulfitative carbon-carbon cross-coupling.

  • A nitro group that can be selectively reduced to an aniline for subsequent transition-metal-catalyzed amination.

As a Senior Application Scientist, I have designed this protocol to address a critical failure point in multi-step synthesis: catalyst poisoning . Thioamides are notorious for irreversibly coordinating to palladium catalysts. Therefore, attempting a standard Suzuki or Buchwald-Hartwig coupling while the thioamide is intact will likely result in reaction failure.

To circumvent this, we employ a strict sequential functionalization strategy . We first utilize metal-free SNAr to functionalize the C-F bond. Next, we consume the thioamide via a copper-mediated Liebeskind-Srogl cross-coupling[2]. Only after the sulfur is extruded do we reduce the nitro group and introduce palladium for a final Buchwald-Hartwig amination.

Sequential Workflow Diagram

G Start 4-Fluoro-3-nitrobenzene- 1-carbothioamide (Starting Material) Step1 Phase 1: SNAr C-N Bond Formation Start->Step1 Nucleophile (Amine) DIPEA, DMF, 25°C Int1 4-(Substituted-amino)- 3-nitrobenzothioamide Step1->Int1 Step2 Phase 2: Liebeskind-Srogl C-C Bond Formation Int1->Step2 R-B(OH)2, Pd(PPh3)4 CuTC, THF, 60°C Int2 Di-substituted Nitroarene Core Step2->Int2 Step3 Phase 3: Reduction & Buchwald-Hartwig Int2->Step3 1. Fe/NH4Cl, EtOH/H2O 2. Ar-X, Pd2(dba)3, XPhos Final Tri-functionalized Active Pharmaceutical Ingredient Step3->Final

Sequential orthogonal cross-coupling strategy for tri-functionalization.

Phase 1: Chemoselective SNAr (C-N Bond Formation)

Mechanistic Causality

The nitro group at the 3-position exerts a powerful inductive and resonance electron-withdrawing effect, significantly lowering the energy of the aromatic ring's lowest unoccupied molecular orbital (LUMO). This highly activates the adjacent carbon-fluorine bond at the 4-position toward nucleophilic attack. Fluorine is the optimal leaving group for SNAr because its extreme electronegativity stabilizes the anionic Meisenheimer complex transition state, making the rate-determining addition step highly favorable. By performing this step first, we avoid using transition metals that the thioamide could poison.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzene-1-carbothioamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. The mild base acts as an acid scavenger without initiating unwanted side reactions at the thioamide.

  • Coupling: Dropwise, add the desired secondary amine nucleophile (e.g., morpholine or piperidine) (1.1 eq).

  • Reaction: Stir the mixture at room temperature (25 °C) for 2–4 hours under a nitrogen atmosphere.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate.

Self-Validation & Quality Control
  • Visual Cue: The solution will transition from a pale yellow to a vibrant, deep orange/red. This color shift is a reliable indicator of the extended conjugation formed by the new 4-amino-3-nitroarene system.

  • Analytical Validation: Monitor via LC-MS. Success is confirmed by the disappearance of the starting material and the appearance of a product mass corresponding to [M+H]+=Starting Mass−19 Da (Fluorine)+Mass of Amine .

Phase 2: Liebeskind-Srogl Desulfitative Cross-Coupling (C-C Bond Formation)

Mechanistic Causality

With the C-4 position functionalized, we must now convert the thioamide into a C-C bond. Standard Suzuki conditions fail here. Instead, we utilize the Liebeskind-Srogl cross-coupling[2], which relies on a thiophilic copper(I) cofactor—specifically Copper(I) thiophene-2-carboxylate (CuTC). The Cu(I) coordinates to the sulfur atom, weakening the C=S double bond and forming a highly polarized intermediate. This allows Pd(0) to undergo oxidative addition into the C-S bond. Crucially, CuTC facilitates transmetalation from the arylboronic acid to the palladium center under completely neutral conditions, extruding a Cu-S species[3]. Avoiding exogenous base prevents the degradation of the nitroarene core.

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, combine the thiobenzamide intermediate from Phase 1 (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), and CuTC (1.5 eq)[3].

  • Degassing: Purge the flask with argon for 15 minutes to ensure strict anaerobic conditions, which prevents oxidative homocoupling of the boronic acid.

  • Reaction: Add degassed anhydrous Tetrahydrofuran (THF) (0.1 M). Seal the flask and heat to 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated copper sulfide salts. Concentrate the filtrate and purify via flash chromatography.

Self-Validation & Quality Control
  • Visual Cue: As the reaction progresses, the mixture will gradually darken, and a fine black precipitate (Cu2S) will form. This precipitation is the physical manifestation of successful desulfurization.

  • Analytical Validation: LC-MS will confirm the complete loss of sulfur ( Δm/z=−32 Da ) and the addition of the aryl group mass.

Phase 3: Nitro Reduction & Buchwald-Hartwig Amination

Mechanistic Causality

Now that the thioamide has been consumed and extruded as copper sulfide, the molecule is "safe" for standard palladium catalysis[4]. The final phase involves reducing the nitro group to an aniline, which serves as an endogenous nucleophile for a Buchwald-Hartwig cross-coupling. We utilize Iron powder and Ammonium Chloride (Fe/NH4Cl) for the reduction because it is highly chemoselective; it reduces the nitro group without hydrogenating the newly formed aromatic systems or requiring pressurized hydrogen gas.

Step-by-Step Protocol
  • Reduction: Dissolve the intermediate from Phase 2 in a 4:1 mixture of Ethanol and Water. Add Fe powder (5.0 eq) and NH4Cl (5.0 eq). Heat to 80 °C for 2 hours. Filter hot through Celite to remove iron oxides, extract with EtOAc, and concentrate to yield the aniline.

  • Cross-Coupling Preparation: In a new Schlenk flask, combine the resulting aniline (1.0 eq), an aryl bromide (1.2 eq), Pd2(dba)3 (2 mol%), XPhos ligand (4 mol%), and Cs2CO3 (2.0 eq).

  • Reaction: Add anhydrous 1,4-dioxane, degas with argon, and heat at 100 °C for 8 hours.

  • Workup: Filter through Celite, concentrate, and purify via preparative HPLC to isolate the tri-functionalized API core.

Self-Validation & Quality Control
  • Reduction Validation: The product spot on TLC will become highly fluorescent under 254 nm UV light. LC-MS will show a mass shift of -30 Da (loss of two Oxygen atoms, addition of two Hydrogen atoms).

  • Coupling Validation: Complete consumption of the aniline intermediate via HPLC, yielding the final target mass.

Quantitative Data Summary

The following table summarizes the expected parameters, yields, and analytical markers for a self-validating workflow.

Table 1: Quantitative Reaction Parameters and Validation Metrics

Reaction PhaseTarget BondEquivalents (Reagent : Catalyst)Temp / TimeTypical YieldLC-MS Mass Shift ( Δm/z )
Phase 1: SNAr C-NAmine (1.1) : None25 °C / 2-4 h85–95%-19 Da (F) + Mass of Amine
Phase 2: Liebeskind-Srogl C-CR-B(OH)2 (1.5) : Pd (0.05) / Cu (1.5)60 °C / 12 h65–80%-32 Da (S) + Mass of Aryl
Phase 3a: Reduction N-HFe (5.0) : NH4Cl (5.0)80 °C / 2 h>90%-30 Da (Loss of O2, add H2)
Phase 3b: Buchwald-Hartwig C-NAr-X (1.2) : Pd (0.02)100 °C / 8 h70–85%+ Mass of Ar - 1 Da (Loss of H)

References

  • Wikipedia Contributors. "Liebeskind–Srogl coupling". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Prokopcova, H.; Kappe, C. O. "Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes". The Journal of Organic Chemistry 2009, 74 (14), 5118-5121. URL:[Link]

  • Zhou, Q.; Cheng, H.; Chen, H.; Liu, Y. "Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications". Asian Journal of Organic Chemistry 2018, 7 (3), 490-508. URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Isolation and Purification of 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Introduction & Chemical Context

4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0)[1] is a highly functionalized aromatic compound frequently utilized as a critical intermediate in medicinal chemistry and organic synthesis. The molecule features three distinct functional groups on a benzene scaffold: a lipophilic fluorine atom, a strongly electron-withdrawing nitro group, and a polar thioamide moiety.

While the fluorine and nitro groups are relatively stable under standard chromatographic conditions, the thioamide group (-C(=S)NH₂) presents significant analytical and preparative challenges. Thiobenzamides are highly susceptible to oxidative desulfurization and hydrolysis, necessitating tightly controlled purification environments to prevent degradation and ensure high-yield recovery of the active pharmaceutical ingredient (API) or intermediate[2].

Mechanistic Rationale & Causality (E-E-A-T)

To design a robust and self-validating purification system, every chromatographic parameter must be selected based on the intrinsic chemical reactivity of the target molecule.

  • Mobile Phase pH (The Causality of Acidic Modifiers): Under neutral or alkaline conditions, the highly polarizable thiocarbonyl sulfur is prone to nucleophilic attack and rapid oxidation, leading to the formation of thiobenzamide-S-oxides and ultimately degrading into benzamides or benzonitriles[3]. Furthermore, S-oxidation is a primary degradation pathway for thiocarbonyls in both synthetic and biological environments[4]. To suppress this, the mobile phase must be maintained at a mildly acidic pH (e.g., pH 2.5–3.0). The addition of 0.1% Formic Acid (FA) stabilizes the thioamide group and protonates residual silanols on the C18 stationary phase, preventing peak tailing[5].

  • Solvent Selection: Acetonitrile (ACN) is selected over methanol as the organic modifier. Methanol, being a protic solvent, can participate in slow solvolysis reactions with the thioamide over extended periods. ACN provides a sharper elution profile for fluorinated aromatics and minimizes solvent-solute reactivity.

  • Temperature Control: Thioamides can undergo thermal degradation. The column compartment must be maintained at 25°C, and the autosampler at 4°C, to arrest kinetic degradation during the sequence run.

ChemicalStability Target 4-Fluoro-3-nitro- thiobenzamide Acidic Mild Acidic pH (0.1% FA) Target->Acidic Stabilizes Basic Basic pH / Heat Target->Basic Hydrolyzes Oxidative Oxidizing Conditions Target->Oxidative Oxidizes Deg1 Benzamide / Benzonitrile Basic->Deg1 Deg2 Thiobenzamide-S-oxide Oxidative->Deg2

Caption: Chemical stability profile and degradation pathways of thiobenzamides.

Experimental Protocols: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system . The integrity of the purification is verified by an analytical injection prior to scale-up, and fraction pooling is strictly gated by a secondary analytical Quality Control (QC) run.

Phase 1: Sample Preparation
  • Dissolution: Accurately weigh the crude 4-Fluoro-3-nitrobenzene-1-carbothioamide mixture. Dissolve in a 50:50 (v/v) mixture of Water and Acetonitrile (both containing 0.1% FA) to a concentration of 20 mg/mL.

  • Homogenization: Vortex for 60 seconds. Crucial: Do not use ultrasonic baths exceeding 30°C, as localized heating will induce thioamide degradation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts.

Phase 2: Analytical HPLC (Pre-Purification QC)

Before preparative isolation, the crude sample must be profiled to establish the exact retention time (tR) of the target mass and identify closely eluting impurities.

  • Column: C18 Analytical, 150 x 4.6 mm, 3 µm.

  • Detection: UV at 254 nm (optimal for the nitro-aromatic chromophore).

Phase 3: Preparative HPLC (Isolation)

Scale the gradient linearly based on the analytical results.

  • Column: Preparative C18, 250 x 21.2 mm, 5 µm.

  • Injection Volume: 1.0 - 2.0 mL per run.

  • Fraction Collection: Triggered by UV threshold (254 nm, >50 mAU).

Phase 4: Fraction Recovery & Lyophilization
  • Immediate Chilling: Collect fractions into tubes pre-chilled in an ice bath to arrest any acid-catalyzed hydrolysis in the aqueous/organic mixture.

  • Post-Purification QC: Inject 5 µL of each major fraction into the Analytical HPLC system. Self-Validation Rule: Only pool fractions demonstrating >98.0% UV purity.

  • Solvent Removal: Flash-freeze the pooled fractions using liquid nitrogen and lyophilize for 48 hours to yield the pure compound as a dry powder. Avoid rotary evaporation with water baths >35°C.

HPLCWorkflow A Crude Synthesis B Sample Prep A->B C Prep HPLC B->C D Fraction Collection C->D E Analytical QC D->E F Lyophilization E->F G Pure Compound F->G

Caption: Closed-loop workflow for the isolation and purification of the target compound.

Quantitative Data & Method Parameters

The following tables summarize the validated chromatographic parameters required to execute the self-validating purification loop.

Table 1: Analytical HPLC Gradient (Purity Assessment)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0

Table 2: Preparative HPLC Gradient (Scale-up Isolation)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.0901020.0
5.0901020.0
25.0109020.0
30.0109020.0
30.1901020.0
35.0901020.0

Table 3: System Suitability & Self-Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0Ensures complete baseline separation from synthetic S-oxide byproducts.
Tailing Factor (Tf) < 1.5Verifies the successful suppression of secondary silanol interactions by the acidic modifier.
Recovery Purity > 98.0% (UV 254 nm)Validates that no on-column degradation (hydrolysis/oxidation) occurred during the preparative run.

References

  • Source: a2bchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-methyl-N-(naphthalen-2-yl)
  • Source: ikm.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering yield limitations during the synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0)[1].

The conversion of 4-fluoro-3-nitrobenzonitrile (CAS: 1009-35-4)[2] to its corresponding thioamide is notoriously difficult. While thioamidation of standard nitriles is generally straightforward, the unique electronic environment of this specific substrate introduces severe competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Diagnostic Troubleshooting Flowchart

Before adjusting your protocol, identify the specific mode of failure using LC-MS or 1 H NMR analysis of your crude reaction mixture.

TroubleshootingTree Start Low Yield of 4-Fluoro-3-nitrothiobenzamide? CheckLCMS Analyze Crude via LC-MS / 1H NMR Start->CheckLCMS Byproduct1 Loss of 'F' Mass (e.g., +SH, +NR2) CheckLCMS->Byproduct1 SNAr Pathway Byproduct2 Loss of 'O2' Mass (Amine Formation) CheckLCMS->Byproduct2 Zinin Reduction Byproduct3 Unreacted Starting Material CheckLCMS->Byproduct3 Incomplete Rxn Sol1 Eliminate strong bases. Use NaSH/MgCl2 or P4S10. Byproduct1->Sol1 Sol2 Maintain Temp < 20°C. Avoid excess sulfides. Byproduct2->Sol2 Sol3 Increase reaction time. Check reagent anhydrous state. Byproduct3->Sol3

Fig 1. Diagnostic decision tree for troubleshooting thioamidation yields.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is the synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide so prone to low yields compared to other thioamides?

A: The core issue lies in the extreme electrophilicity of the C4 position on the starting material, 4-fluoro-3-nitrobenzonitrile. The fluorine atom is highly activated by two strongly electron-withdrawing groups: the nitro group at the ortho position and the nitrile group at the para position[3]. This trifecta of functional groups makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) [4]. Standard thioamidation conditions often employ strong nucleophiles (like excess SH ) or basic amines (like triethylamine), which readily attack the C4 position, displacing the fluorine and destroying your yield.

Q2: My LC-MS shows a major byproduct where the fluorine is missing. How do I prevent this S N​ Ar side reaction?

A: If you observe a mass shift corresponding to the loss of fluorine and the addition of a thiol (-SH), hydroxyl (-OH), or amine (-NR 2​ ) group, your reaction conditions are too basic or nucleophilic. The Fix: You must decouple the sulfur source from basicity. Avoid using gaseous H 2​ S with triethylamine or pyridine. Instead, utilize a buffered system such as Sodium Hydrogen Sulfide (NaSH) paired with Magnesium Chloride (MgCl 2​ )[5], or use Phosphorus Pentasulfide (P 4​ S 10​ ) under strictly controlled conditions[4].

Q3: The reaction mixture turned dark red/brown, and my NMR shows a new set of upfield aromatic protons. What happened?

A: You have triggered a Zinin Reduction . Hydrogen sulfide and its salts (Na 2​ S, NaSH) are potent reducing agents. Under elevated temperatures (> 40°C) or in the presence of excess sulfide, the nitro group on your substrate is reduced to an amine (forming 3-amino-4-fluorothiobenzamide). The Fix: Strictly control the reaction temperature, keeping it between 0°C and 20°C. Never heat a nitro-aromatic compound in the presence of sulfide salts unless reduction is your intended goal.

Q4: How can I avoid using highly toxic gaseous H 2​ S while maintaining high yields?

A: Modern synthetic protocols have largely phased out gaseous H 2​ S for safety and selectivity reasons. The most effective alternative for activated nitriles is the NaSH / MgCl 2​ system in Dimethylformamide (DMF)[5].

MechanisticPathways SM 4-Fluoro-3-nitrobenzonitrile Desired 4-Fluoro-3-nitrobenzene-1-carbothioamide (Target Product) SM->Desired MgCl2-activated Thioamidation SNAr Nucleophilic Aromatic Substitution (F- Displacement) SM->SNAr Strong Base / Excess Nucleophile Zinin Nitro Reduction (Amine Formation) SM->Zinin Elevated Temp / Excess Reductant

Fig 2. Competing reaction pathways during the thioamidation of activated nitriles.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reagent selection and expected outcomes when attempting to synthesize 4-Fluoro-3-nitrobenzene-1-carbothioamide.

Reagent SystemSolventTemp (°C)Primary Mechanistic FailureEstimated Yield
H 2​ S (gas) / Et 3​ NEthanol50°CS N​ Ar (F displacement) & Nitro reduction< 20%
Thioacetamide / HClDMF80°CZinin Reduction (Amine formation)30 - 40%
P 4​ S 10​ Pyridine80°CS N​ Ar (Pyridine attack on C-F bond)40 - 50%
NaSH / MgCl 2​ DMF 20°C None (Optimized Pathway) > 85%

Optimized Experimental Protocol: MgCl 2​ -Mediated Thioamidation

This self-validating protocol utilizes the NaSH/MgCl 2​ methodology[5]. Causality Check: Why does this work? Magnesium chloride acts as a mild Lewis acid. It coordinates to the nitrogen of the nitrile group, increasing its electrophilicity and making it highly susceptible to attack by the hydrosulfide ion. Simultaneously, the Mg 2+ ions buffer the basicity of the NaSH, suppressing the S N​ Ar displacement of the labile fluorine atom.

Materials Required:
  • 4-Fluoro-3-nitrobenzonitrile (1.0 equivalent)[2]

  • Magnesium chloride hexahydrate (MgCl 2​ ·6H 2​ O) (1.1 equivalents)

  • Sodium hydrogen sulfide hydrate (NaSH·xH 2​ O) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water & Ethyl Acetate (for workup)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzonitrile (10.0 mmol, 1.66 g) in 20 mL of anhydrous DMF under a nitrogen atmosphere.

  • Lewis Acid Activation: Add MgCl 2​ ·6H 2​ O (11.0 mmol, 2.24 g) to the stirring solution. Stir for 15 minutes at room temperature (20°C) to allow for complete dissolution and complexation with the nitrile group.

  • Controlled Thioamidation: Cool the reaction vessel slightly using a cold water bath (15°C) to mitigate any exothermic spikes. Slowly add NaSH·xH 2​ O (20.0 mmol) in small portions over 10 minutes.

    • Critical Checkpoint: The solution may turn slightly yellow or orange, but should not turn dark red. Dark red indicates nitro reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (strictly 20°C) for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Quenching & Workup: Once complete, pour the reaction mixture into 100 mL of ice-cold deionized water. The product will often precipitate immediately.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting crude solid can be triturated with cold diethyl ether or recrystallized from ethanol to yield pure 4-Fluoro-3-nitrobenzene-1-carbothioamide as a yellow crystalline solid.

References

  • Organic Chemistry Portal. "Thioamide synthesis by thionation." Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. "Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide." ResearchGate Publications. Available at: [Link]

Sources

optimizing crystallization conditions for 4-Fluoro-3-nitrobenzene-1-carbothioamide purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Fluoro-3-nitrobenzene-1-carbothioamide

Welcome to the technical support guide for the purification of 4-Fluoro-3-nitrobenzene-1-carbothioamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their crystallization protocols. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-Fluoro-3-nitrobenzene-1-carbothioamide.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[1][2] Because impurities are often more soluble in the oily phase of the compound than in the solvent, this phenomenon hinders effective purification.[1][3]

Causality & Underlying Principles: The high concentration of the solute and/or a rapid cooling rate can lead to a state of supersaturation where the compound's melting point is depressed below the solution's temperature.[1] The presence of significant impurities can also dramatically lower the melting point of the mixture, contributing to this issue.[2]

Solutions:

  • Re-heat and Dilute: The most immediate solution is to heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[1][4] Allow the solution to cool much more slowly.

  • Lower the Solution Temperature: If possible, select a different solvent system with a lower boiling point. This ensures that the solution's temperature can drop below the compound's melting point before saturation is reached.[4]

  • Slow Cooling: Drastically reduce the rate of cooling. A hot solution can be left on a hot plate that is turned off or placed in an insulated container to slow heat loss. Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[5]

  • Mixed-Solvent System: If using a single solvent, consider a mixed-solvent approach. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) dropwise to the hot solution until the point of turbidity (cloudiness) is reached. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[4][6]

Q2: I've cooled the solution, but no crystals have formed. What should I do to induce crystallization?

A2: The failure of crystals to form from a cooled, saturated solution is known as supersaturation.[5] The solution lacks a nucleation point for crystal growth to begin.

Solutions & Methodologies:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus.[1] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystal formation.[7]

  • Seeding: If you have a small crystal of pure 4-Fluoro-3-nitrobenzene-1-carbothioamide, add it to the supersaturated solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[1][5]

  • Concentration: It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[1][4]

  • Deep Cooling: If other methods fail, try cooling the solution in an ice-salt bath or a freezer.[8] However, be aware that rapid cooling at this stage may lead to the formation of smaller, less pure crystals.

Q3: My final product has a distinct yellow or brownish tint. How can I remove colored impurities?

A3: Colored impurities are common in organic synthesis and often arise from side reactions or the degradation of starting materials.[6] These impurities can become trapped in the crystal lattice if not properly removed.

Protocol for Decolorization:

  • Dissolve the Compound: Dissolve the impure 4-Fluoro-3-nitrobenzene-1-carbothioamide in the minimum amount of a suitable hot solvent.

  • Add Activated Charcoal: Once fully dissolved, remove the solution from the heat source to prevent bumping. Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution.[6][9] Activated charcoal has a high surface area that effectively adsorbs large, colored, conjugated molecules.[10]

  • Gentle Heating: Briefly reheat the solution to boiling for a few minutes to maximize the adsorption of impurities onto the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the desired product in the filter paper.[8] Pre-heating the funnel and using a fluted filter paper can help.[4]

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly and form pure crystals.[6]

Q4: The final yield of my purified product is very low. What are the most likely causes and how can I improve recovery?

A4: A low yield is a common problem in recrystallization and can be attributed to several factors during the process.[1]

Potential Causes & Optimization Strategies:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5][7]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: Loss of product during hot filtration due to cooling and crystallization in the funnel.

    • Solution: Ensure the filtration apparatus (funnel, receiving flask) is pre-heated.[4] Filter the solution in small batches to minimize cooling time.[8]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.

    • Solution: Re-evaluate the solvent choice. An ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures.[11]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve a portion of the product.[7][12]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[7]

Crystallization Troubleshooting Flowchart

G start Begin Crystallization: Dissolve in Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtal No Crystals Formed (Supersaturation) outcome->no_xtal Clear Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Droplets impure_xtal Crystals Formed, But Are Impure/Colored outcome->impure_xtal Colored Solid success Pure Crystals Formed Proceed to Collection outcome->success Clean Solid action_induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Concentrate Solution no_xtal->action_induce action_oil Address Oiling Out: 1. Re-heat & Add Solvent 2. Cool Slowly 3. Change Solvent oiling_out->action_oil action_decolorize Remove Impurities: 1. Re-dissolve Crystals 2. Add Activated Charcoal 3. Hot Filter & Recrystallize impure_xtal->action_decolorize action_induce->outcome Re-cool action_oil->outcome Re-cool action_decolorize->outcome Re-cool

Caption: Troubleshooting workflow for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing 4-Fluoro-3-nitrobenzene-1-carbothioamide?

A1: The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at room temperature or in an ice bath.[6][11] This differential solubility is the basis for purification.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[10]

  • Chemical Inertness: The solvent must not react with 4-Fluoro-3-nitrobenzene-1-carbothioamide.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[6]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

PropertyIdeal CharacteristicRationale
Solubility of Compound High at boiling point, low at room temperature.[11]Maximizes the recovery of the pure compound upon cooling.
Solubility of Impurities Very high or very low at all temperatures.[10]Allows for separation of impurities either by filtration (insoluble) or by remaining in solution (soluble).
Boiling Point Moderate; lower than the melting point of the compound.Prevents "oiling out" and allows for easy removal during drying.
Reactivity Must be chemically inert towards the compound.[10]Prevents the formation of byproducts and ensures the integrity of the target molecule.

Given the structure of 4-Fluoro-3-nitrobenzene-1-carbothioamide (an aromatic compound with polar nitro and carbothioamide groups), solvents like ethanol, methanol, or solvent mixtures such as ethanol-water or acetone-water are good starting points for solubility tests.[13][14][15]

Q2: What are the likely impurities in a synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide?

A2: Impurities can originate from various sources, including starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[16][17] For a typical synthesis of this compound, you might encounter:

  • Unreacted Starting Materials: Residuals of the precursors used in the synthesis.[16] For example, if synthesized from a corresponding benzonitrile or benzamide, these materials could be present.

  • Isomeric Byproducts: Nitration reactions, a common step in synthesizing such molecules, can sometimes lead to the formation of positional isomers.[16]

  • Hydrolysis Products: The presence of water during the synthesis could potentially lead to the hydrolysis of the carbothioamide group to a carboxylic acid or amide.[16]

  • Oxidation/Reduction Products: Depending on the reaction conditions, the nitro group could be partially reduced, or other parts of the molecule could be oxidized.[16]

  • Residual Reagents and Catalysts: Traces of acids, bases, or catalysts used in the synthesis may remain.[17]

Q3: How do I perform a mixed-solvent recrystallization?

A3: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties. The technique relies on a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 4-Fluoro-3-nitrobenzene-1-carbothioamide in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the cloud point).[4] This indicates the solution is now saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[4]

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the ice-cold "bad" solvent or an ice-cold mixture of the two solvents to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvents.

Q4: How can I confirm the purity of my final product?

A4: Assessing the purity of the recrystallized 4-Fluoro-3-nitrobenzene-1-carbothioamide is crucial. A combination of techniques should be used for a comprehensive evaluation:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare your experimental value to a literature value if available. For example, the related compound 4-Fluoro-3-nitrobenzenesulfonamide has a reported melting point of 137.0 to 141.0 °C.[18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[16] A pure sample should ideally show a single major peak.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • Spectroscopic Methods (NMR, Mass Spectrometry):

    • ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities through unexpected peaks.

    • Mass Spectrometry (MS) confirms the molecular weight of the compound. Techniques like GC-MS are particularly useful for identifying volatile impurities.[20]

  • Powder X-ray Diffraction (PXRD): For crystalline solids, PXRD can confirm the crystal form and identify the presence of different crystalline phases or amorphous content.[21]

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from PraxiLabs website: [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from University of Alberta website: [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from LibreTexts Chemistry website: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo website: [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from Reddit website: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI School of Physical Sciences website: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York, Department of Chemistry website: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from California State University, Stanislaus website: [Link]

  • Mettler Toledo. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved from Mettler Toledo website: [Link]

  • LUT University. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from LUTPub website: [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from University of Colorado Boulder, Department of Chemistry website: [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization1. Retrieved from UCSC Chemistry website: [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from CUNY website: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Retrieved from NCBI website: [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from Wikipedia website: [Link]

  • NextSDS. (n.d.). 4-fluoro-3-methylbenzene-1-carbothioamide — Chemical Substance Information. Retrieved from NextSDS website: [Link]

  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from Semantic Scholar website: [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from NCBI website: [Link]

  • Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from Quick Company website: [Link]

  • MDPI. (2025, September 30). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. Retrieved from MDPI website: [Link]

  • ResearchGate. (2025, March). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Retrieved from ResearchGate website: [Link]

  • European Patent Office. (2020, October 7). METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND. Retrieved from EPO website: [Link]

  • Royal Society of Chemistry. (2006, February 20). Synthesis and crystal engineering of fluorinated stilbenes. Retrieved from RSC Publishing website: [Link]

  • NextSDS. (n.d.). 4-fluoro-3-nitrobenzene-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from NextSDS website: [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from ResearchGate website: [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from Organic Syntheses website: [Link]

Sources

Technical Support Center: Troubleshooting the Nitration of 4-Fluorothiobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the nitration of thioamide-containing compounds. The thioamide functional group (–CSNH₂) is notoriously sensitive to oxidative conditions, making direct electrophilic aromatic substitution (EAS) highly problematic.

This guide is designed to dissect the causality behind these side reactions, provide self-validating experimental protocols, and offer robust workarounds used in advanced drug development.

Understanding the Core Problem: Oxidation vs. Nitration

Q: Why does my 4-fluorothiobenzamide degrade into an amide or a complex mixture when using standard mixed acid (HNO₃/H₂SO₄) nitration?

A: The failure stems from a fundamental mismatch in redox potentials. Nitric acid is not just a source of the nitronium ion (NO₂⁺); it is a potent oxidant. The sulfur atom in a thioamide is a "soft," electron-rich nucleophile. Before the NO₂⁺ can attack the deactivated fluorobenzene ring, the nitric acid oxidizes the C=S bond.

Mechanistically, this leads to two primary side reactions:

  • Desulfurization/Hydrolysis: The thioamide is oxidatively cleaved to the corresponding oxoamide (–CONH₂) or carboxylic acid.

  • Oxidative Dimerization: Radical coupling of the sulfur atoms leads to the formation of thiadiazoles or disulfide dimers.

To achieve successful nitration, you must either bypass the thioamide entirely during the nitration step or chemically mask its nucleophilicity.

G A 4-Fluorothiobenzamide B Desired: 4-Fluoro-3-nitrothiobenzamide A->B Electrophilic Nitration (NO2+) C Side Reaction 1: Oxidation to Amide A->C Oxidation (HNO3) D Side Reaction 2: Oxidative Dimerization A->D Radical Coupling (HNO3 / NO2)

Figure 1: Competing reaction pathways during direct nitration of thioamides.

Diagnostic Data & Strategy Comparison

Before altering your workflow, analyze your crude reaction mixture using LC-MS to confirm the exact failure mode. Use the diagnostic mass shifts in Table 1 to validate your current side reactions, and review Table 2 to select a superior synthetic strategy.

Table 1: Diagnostic Mass Shifts (LC-MS) for Troubleshooting

Observation (Δ m/z)Suspected Side ReactionChemical CauseCorrective Action
-16 Da DesulfurizationOxidation of C=S to C=O by HNO₃Switch to indirect route or use thioimidate protection.
-2 Da (Dimer) Oxidative DimerizationRadical coupling of thioamidesLower temperature; exclude excess oxidant.
+45 Da Desired MononitrationSuccessful addition of -NO₂N/A (Target achieved).
+90 Da DinitrationExcess nitronium ionStrictly control KNO₃ to 1.0 equiv; maintain 0 °C.

Table 2: Quantitative Comparison of Nitration Strategies

StrategyReagentsTarget YieldMajor Side ProductsScalability
Direct (Unprotected) HNO₃ / H₂SO₄< 10%Amides, ThiadiazolesPoor
Direct (Protected) Alkyl Halide, NO₂BF₄, DTT40 - 60%S-Alkyl cleavage productsModerate
Indirect (Nitrile Route) KNO₃ / H₂SO₄, then P₄S₁₀70 - 85% (Over 2 steps)Over-nitration (trace)Excellent

The Industry Standard: The "Precursor-First" Strategy

Q: How can I completely avoid thioamide oxidation while still obtaining the nitrated product in high yield?

A: The most robust, scalable method in drug development is the indirect route. Instead of nitrating the thioamide, you nitrate its synthetic precursor: 4-fluorobenzonitrile .

The cyano group (–CN) is highly electron-withdrawing and meta-directing, while the fluoro group (–F) is ortho/para-directing [2]. This synergistic directing effect forces the incoming nitronium ion precisely to the 3-position (ortho to fluorine, meta to nitrile). Once the stable nitrile is nitrated, you perform a chemoselective thionation to build the thioamide [3].

G Step1 Starting Material 4-Fluorobenzonitrile Step2 Nitration KNO3 / H2SO4, 0°C Step1->Step2 Step3 Intermediate 4-Fluoro-3-nitrobenzonitrile Step2->Step3 Step4 Thionation P4S10 or NaSH Step3->Step4 Step5 Target Product 4-Fluoro-3-nitrothiobenzamide Step4->Step5

Figure 2: The industry-standard indirect synthesis workflow avoiding thioamide oxidation.

Protocol 1: Indirect Synthesis via Nitrile Nitration

This protocol is a self-validating system designed to prevent thermal runaways and ensure regioselectivity.

Step 1: Nitration of 4-Fluorobenzonitrile

  • Preparation: In a round-bottom flask, add concentrated H₂SO₄. Cool to 0 °C using an ice-water bath. Add silica gel to create a stirrable slurry. Causality: The silica gel acts as a solid support, controlling the local concentration of reagents and buffering the exothermic nitration.

  • Addition: Slowly add 4-fluorobenzonitrile (1.0 equiv).

  • Nitration: Portion-wise, add KNO₃ (1.0 equiv), ensuring the internal temperature strictly remains below 5 °C. Stir for 20-30 minutes.

  • Self-Validation Checkpoint: The reaction must remain a controlled slurry without evolving brown NO₂ gas (which would indicate oxidative degradation). TLC (Hexanes/EtOAc) should confirm the complete consumption of the starting material.

  • Isolation: Pass the mixture through a short silica plug to remove the acid, washing the product out with dichloromethane (DCM). Evaporate to yield 4-fluoro-3-nitrobenzonitrile.

Step 2: Thionation to the Thiobenzamide

  • Reaction: Dissolve the isolated 4-fluoro-3-nitrobenzonitrile in pyridine or DMF. Add Tetraphosphorus decasulfide (P₄S₁₀) or sodium hydrogen sulfide (NaSH) with diethylamine hydrochloride [3].

  • Heating: Stir at 50–70 °C for 4 hours.

  • Self-Validation Checkpoint: The solution will undergo a distinct color shift (typically yellow to deep orange) as the thioamide forms. LC-MS must show a mass shift of +34 Da (replacement of N with S + 2H).

Advanced Workaround: Direct Nitration via Thioimidate Protection

Q: My synthetic route strictly requires direct nitration of an existing 4-fluorothiobenzamide. How can I suppress the oxidation?

A: If you cannot use the nitrile precursor, you must chemically mask the thioamide. Recent advancements in peptide synthesis have proven that thioamides can be protected as thioimidates [1]. By S-alkylating the sulfur atom, you remove its "soft" nucleophilic character and drastically raise its oxidation potential, allowing it to survive mild nitrating conditions.

Protocol 2: Direct Nitration with Thioimidate Protection

This protocol utilizes reversible S-alkylation to shield the sulfur atom from nitric acid.

Step 1: Thioimidate Formation (Protection)

  • Dissolve 4-fluorothiobenzamide in anhydrous DCM.

  • Add a mild base (e.g., N,N-Diisopropylethylamine) and an alkylating agent like methyl iodide (MeI) or p-azidobenzyl bromide (1.1 equiv).

  • Stir at room temperature until complete.

  • Self-Validation Checkpoint: LC-MS must confirm the S-alkylation (e.g., +14 Da for methylation). The disappearance of the N-H stretch in IR spectroscopy confirms the shift to the thioimidate tautomer.

Step 2: Mild Nitration

  • Dissolve the protected thioimidate in sulfolane or anhydrous DCM at -20 °C.

  • Instead of harsh mixed acids, use a mild, non-oxidative nitrating agent like Nitronium tetrafluoroborate (NO₂BF₄) (1.05 equiv).

  • Stir for 2 hours at -20 °C.

  • Self-Validation Checkpoint: Quench a small aliquot in water and check LC-MS for the +45 Da shift (mononitration).

Step 3: Deprotection

  • Treat the nitrated thioimidate with a thiol-based reducing agent like Dithiothreitol (DTT) or subject it to mild acid hydrolysis to cleave the S-alkyl group [1].

  • Purify via column chromatography to isolate the pure 4-fluoro-3-nitrothiobenzamide.

References

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis ChemRxiv / PMC[Link]

  • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines Organic Letters (ACS Publications)[Link]

Validation & Comparative

validating 4-Fluoro-3-nitrobenzene-1-carbothioamide purity using LC-MS techniques

Author: BenchChem Technical Support Team. Date: April 2026

Validating 4-Fluoro-3-nitrobenzene-1-carbothioamide Purity: A Comparative Guide to LC-MS Techniques

4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS 1415820-46-0) is a critical synthetic intermediate, frequently utilized in the development of thiohydantoin-based active pharmaceutical ingredients (APIs). Validating the purity of this compound is analytically demanding. The structural inclusion of a highly electronegative fluorine atom, a strongly electron-withdrawing nitro group, and a labile thioamide moiety creates a molecule that is highly susceptible to artifactual degradation during analysis.

This guide objectively compares analytical modalities for evaluating the purity of 4-fluoro-3-nitrobenzene-1-carbothioamide, establishes the causality behind method selection, and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol compliant with [1].

The Chemical Challenge: Thioamide Instability

To design a robust analytical method, one must first understand the target's vulnerabilities. The carbon-sulfur double bond (C=S) in thioamides is inherently less stable than its carbon-oxygen (C=O) counterpart. During extraction or analysis, 4-fluoro-3-nitrobenzene-1-carbothioamide is prone to three primary degradation pathways[2][3]:

  • Oxidation: Exposure to reactive oxygen species (ROS) or dissolved oxygen converts the thioamide to a thioamide S-oxide (a mass shift of +16 Da).

  • Desulfurization: Thermal stress or harsh oxidative environments can strip the sulfur atom entirely, replacing it with oxygen to form an oxoamide (a net mass shift of -16 Da).

  • Hydrolysis: Extremes of pH can cleave the functional group, yielding 4-fluoro-3-nitrobenzoic acid.

G A 4-Fluoro-3-nitrobenzene- 1-carbothioamide B Oxoamide Impurity (Desulfurization) A->B Thermal Stress / GC Inlet C Thioamide S-oxide (Oxidation) A->C ROS / Autoxidation D Hydrolysis Product (Carboxylic Acid) A->D Aqueous Extremes

Fig 1: Primary degradation pathways of 4-fluoro-3-nitrobenzene-1-carbothioamide.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical platform is a matter of mitigating the degradation pathways outlined above while maintaining the sensitivity required to detect trace impurities (e.g., positional isomers of the fluoro/nitro groups).

  • RP-UHPLC-ESI-MS (Recommended): Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization (ESI) is the gold standard[4]. The ambient temperature of the LC separation prevents thermal degradation, while the "soft" ionization of ESI preserves the labile C=S bond, allowing for accurate intact mass measurement.

  • GC-EI-MS (Not Recommended): Gas Chromatography requires vaporizing the sample in an injector port often exceeding 250°C. This extreme thermal stress routinely causes artifactual desulfurization of thioamides, leading to false-positive reporting of oxoamide impurities. Furthermore, the "hard" Electron Ionization (EI) extensively fragments the molecule, complicating molecular ion identification.

  • Traditional HPLC-UV (Legacy): While immune to thermal degradation, UV detection lacks the specificity to differentiate the parent compound from co-eluting isobaric impurities or structurally similar degradants that share the same chromophore.

Quantitative Modality Comparison
Analytical ModalitySpecificity for IsobarsThermal Degradation RiskSensitivity (LOD)Suitability for Thioamides
RP-UHPLC-ESI-MS High (Chromatographic + m/z)Low (Ambient separation)< 1 ng/mL Optimal
GC-EI-MS High (High theoretical plates)High (Injector >250°C)~10 ng/mLPoor (Artifactual desulfurization)
HPLC-UV Low (Relies solely on Rt​ )Low (Ambient separation)~100 ng/mLModerate (Requires orthogonal ID)

Self-Validating RP-UHPLC-MS Methodology

To ensure absolute trustworthiness, an analytical protocol cannot simply measure a sample; it must continuously prove its own validity. The following step-by-step workflow integrates forced degradation controls directly into the method, satisfying[1].

Workflow N1 1. Sample Stabilization (Cold extraction, inert atmosphere) N2 2. RP-UHPLC Separation (C18 Column, Acidic Gradient) N1->N2 N3 3. ESI-MS/MS Detection (Soft Ionization, MRM Mode) N2->N3 N4 4. Data Analysis (EIC, Isotope Pattern Matching) N3->N4 N5 5. ICH Q2(R2) Validation (Specificity, Linearity, LOD/LOQ) N4->N5 SST System Suitability & Forced Degradation (Self-Validating Controls) SST->N2

Fig 2: Self-validating LC-MS workflow for thioamide purity analysis.

Phase 1: Sample Preparation & Stabilization

Causality: Thioamides auto-oxidize in protic solvents at room temperature. Sample preparation must arrest this chemistry.

  • Extraction: Dissolve the solid 4-fluoro-3-nitrobenzene-1-carbothioamide in chilled (4°C) LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilution: Dilute to a working concentration of 10 µg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Storage: Keep samples in amber autosampler vials at 4°C to prevent photo-oxidation.

Phase 2: Chromatographic Separation

Causality: Frictional heating inside sub-2 µm UHPLC columns can induce on-column degradation. We utilize superficially porous particles (SPP) to achieve high efficiency at lower backpressures.

  • Column: SPP C18 Column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note on Causality: The acidic modifier keeps the thioamide neutral, preventing peak tailing from secondary silanol interactions, while providing abundant protons for ESI+ ionization.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS) Configuration

Causality: Differentiating a true oxoamide impurity from an artifact requires isotopic tracking.

  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+). Monitor the [M+H]+ ion at m/z 201.01 (exact mass depends on instrument calibration).

  • Isotope Pattern Matching (The Sulfur Diagnostic): Natural sulfur contains ~4.2% of the 34S isotope. When analyzing an unknown impurity peak, interrogate the M+2 isotopic mass. If the M+2 peak is absent or significantly diminished, the molecule has undergone desulfurization. If the M+2 peak is present, the sulfur remains intact (e.g., an S-oxide or a positional isomer).

Phase 4: Self-Validating Controls (ICH Q2(R2) Compliance)
  • Forced Degradation (Specificity Test): Treat a 10 µg/mL sample aliquot with 0.1% H2​O2​ for 1 hour at room temperature to deliberately generate the thioamide S-oxide (+16 Da). Inject this sample.

  • System Suitability Test (SST): The analytical run is only considered valid if the chromatographic resolution ( Rs​ ) between the parent 4-fluoro-3-nitrobenzene-1-carbothioamide and the synthetically generated S-oxide peak is ≥1.5 . This empirically proves the method is stability-indicating[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA Source: ASM Journals (Applied and Environmental Microbiology) URL:[Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis Source: ChemRxiv URL:[Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration Source: Agilent Technologies Clinical Research Application Notes URL:[Link]

Sources

Comparative Biological Activity of 4-Fluoro-3-nitrobenzene-1-carbothioamide Derived Heterocycles: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics heavily relies on versatile, multi-functional building blocks. 4-Fluoro-3-nitrobenzene-1-carbothioamide has emerged as a privileged pharmacophore precursor in medicinal chemistry. Its unique combination of an activated aryl fluoride, an electron-withdrawing nitro group, and a highly reactive carbothioamide moiety allows for rapid, divergent synthesis of diverse heterocyclic scaffolds. This guide provides an objective, data-driven comparison of the biological activities of its derivatives—specifically thiazoles, thiadiazoles, and benzimidazolones—while detailing the self-validating experimental protocols required to evaluate their efficacy.

Structural Rationale & Pharmacophore Design

The architectural brilliance of 4-fluoro-3-nitrobenzene-1-carbothioamide lies in its tri-functional reactivity, which enables orthogonal synthetic modifications:

  • The Carbothioamide Moiety : Acts as a potent binucleophile. The sulfur atom readily attacks electrophilic centers (such as α-haloketones), followed by nitrogen-driven cyclization to form 1,3-thiazoles or 1,3,4-thiadiazoles. These rings are critical for mimicking peptide bonds and penetrating hydrophobic binding pockets[1].

  • The Activated 4-Fluoro Substituent : The highly electronegative fluorine, positioned ortho to the nitro group, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for late-stage functionalization, where the fluorine can be displaced by various primary or secondary amines to tune the molecule's pharmacokinetic profile[2][3].

  • The 3-Nitro Group : Beyond acting as an electron-withdrawing activator for the SNAr reaction, the nitro group can be catalytically reduced to an aniline. This newly formed amine can subsequently participate in tandem cyclizations to yield rigid, fused heterocycles like benzimidazolones, which are known Topoisomerase II inhibitors[3].

Synthesis Workflows & Methodologies

The divergent synthesis of heterocycles from this core scaffold requires precise control over reaction conditions. Below is the logical workflow mapping the transformation of the core scaffold into three distinct bioactive classes.

Synthesis A 4-Fluoro-3-nitrobenzene -1-carbothioamide (Core Scaffold) B Hantzsch Cyclization (α-haloketones, EtOH, Δ) A->B Pathway 1 D Oxidative Cyclization (Hydrazonoyl halides, TEA) A->D Pathway 2 F SNAr & Reduction (Amines, MW, then Zn/HCOONH4) A->F Pathway 3 C Thiazole Derivatives (Target: Bcl-2/Apoptosis) B->C E Thiadiazole Derivatives (Target: Proteasome) D->E G Benzimidazole Derivatives (Target: Topoisomerase II) F->G

Divergent synthetic workflows for 4-Fluoro-3-nitrobenzene-1-carbothioamide heterocycles.

Protocol 1: Synthesis of Thiazole Derivatives via Hantzsch Cyclization
  • Rationale : The Hantzsch reaction provides high regioselectivity for 2,4-disubstituted thiazoles, which are essential for fitting into the narrow BH3-binding groove of anti-apoptotic proteins[2].

  • Step 1: Reactant Preparation . Dissolve 1.0 eq of 4-fluoro-3-nitrobenzene-1-carbothioamide in anhydrous ethanol. Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial nucleophilic attack while allowing the highly hydrophobic final product to precipitate out of solution.

  • Step 2: Cyclization . Add 1.1 eq of the desired α-haloketone dropwise. Reflux for 2-4 hours. Causality: The sulfur atom first attacks the α-carbon of the haloketone, displacing the halide. Subsequent intramolecular attack by the nitrogen onto the carbonyl carbon forms the 5-membered ring. Heat is required to overcome the activation energy of the final dehydration step that yields the fully aromatic thiazole.

  • Step 3: Isolation & Validation . Cool to room temperature, filter the precipitate, and recrystallize from ethanol/water.

  • Self-Validating System : Perform TLC (Hexane:EtOAc 7:3) to confirm the disappearance of the starting material. Run LC-MS to verify the exact mass and ensure no uncyclized intermediate (hydroxythiazoline) remains.

Comparative Biological Activity Profiles

Derivatives of this scaffold exhibit a broad spectrum of biological activities, heavily dictated by the specific heterocycle formed and the substituents displacing the fluorine atom. Thiazole derivatives have shown remarkable efficacy as subnanomolar inhibitors of Bcl-2 and Bcl-xL, driving robust apoptosis in small-cell lung cancer lines (e.g., H146 and H1417)[2]. Conversely, benzimidazolone derivatives synthesized via microwave-assisted tandem transformations act as potent Topoisomerase II inhibitors[3], while other functionalized derivatives act as Hmox1 inducers[4] or proteasome modulators[5].

Derivative ClassPrimary Biological TargetBenchmark IC₅₀ / Kᵢ RangePrimary Therapeutic Application
Thiazoles Bcl-2 / Bcl-xL (BH3 Groove)Kᵢ < 1 nM; IC₅₀ 60–90 nMOncology (Small-Cell Lung Cancer)[2]
Benzimidazolones Topoisomerase II / DNAIC₅₀ 0.1 – 0.5 µMOncology (Leukemia / Colon Adenocarcinoma)[3]
Thiadiazoles 20S Proteasome ComplexIC₅₀ 1.5 – 3.0 µMOncology / Antimicrobial[5]
Pyrrolidine-linked Hmox1 / Bach1 TranscriptionIC₅₀ 0.5 – 2.0 µMCellular Stress Response / Inflammation[4]

Mechanistic Pathway Analysis: Apoptosis via Bcl-2 Inhibition

The most clinically relevant application of these derivatives is their ability to induce apoptosis in chemoresistant cancer cells. Overexpression of anti-apoptotic proteins (Bcl-2, Bcl-xL) prevents the oligomerization of pro-apoptotic proteins (Bax, Bak). Thiazole derivatives synthesized from the fluoro-nitrobenzene scaffold are designed to competitively bind the hydrophobic BH3 cleft of Bcl-2, displacing Bax/Bak and triggering the caspase cascade[2].

Pathway S1 Thiazole Derivative (Ligand) S2 Bcl-2 / Bcl-xL (Anti-apoptotic) S1->S2 Binds BH3 Groove S3 Bax / Bak (Pro-apoptotic) S2->S3 Inhibition Blocked S4 Mitochondrial Membrane Permeabilization S3->S4 Oligomerization S5 Cytochrome c Release S4->S5 S6 Caspase Cascade (Apoptosis) S5->S6 Activation

Mechanism of apoptosis induction via Bcl-2 inhibition by thiazole derivatives.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the biological evaluation of these heterocycles must follow self-validating assay systems.

Protocol 2: Fluorescence Polarization (FP) Assay for Target Binding
  • Objective : Quantify the binding affinity (Kᵢ) of synthesized derivatives to recombinant Bcl-2 proteins[2].

  • Step 1: Reagent Assembly . Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68). Causality: Pluronic F-68 is a non-ionic surfactant that prevents the non-specific binding of highly hydrophobic small molecules to the microplate walls, preventing artificially inflated IC₅₀ values.

  • Step 2: Tracer & Protein Incubation . Mix 15 nM recombinant Bcl-2 protein with 5 nM fluorescently labeled BH3 peptide (e.g., FITC-Bid). Causality: The large protein-peptide complex tumbles slowly in solution, yielding high fluorescence polarization.

  • Step 3: Compound Addition . Add serial dilutions of the synthesized derivative (10 µM to 0.1 nM). Incubate for 2 hours at room temperature in the dark to reach thermodynamic equilibrium.

  • Step 4: Measurement & Validation . Read polarization at Ex 485 nm / Em 535 nm. As the small molecule displaces the FITC-peptide, the free peptide tumbles rapidly, lowering the polarization signal.

  • Self-Validating System : Include Venetoclax as a positive control (expected Kᵢ < 1 nM) and DMSO as a vehicle negative control. Calculate the Z'-factor for the plate; the assay is only deemed valid and trustworthy if Z' > 0.5, indicating a robust statistical separation between the bound and displaced states.

Protocol 3: In Vitro Cell Viability (MTT Assay)
  • Objective : Determine the cellular IC₅₀ of the derivatives in H146 small-cell lung cancer lines[2].

  • Step 1: Cell Seeding . Seed H146 cells at 1×10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Treatment . Treat cells with compound concentrations ranging from 0.01 µM to 100 µM for 72 hours.

  • Step 3: MTT Addition . Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells will not.

  • Step 4: Solubilization & Reading . Aspirate media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm with a reference wavelength of 630 nm. Causality: The 630 nm reading corrects for background cellular debris and plastic scattering, ensuring the 570 nm signal strictly represents formazan concentration.

  • Self-Validating System : Include a cell-free blank (media + MTT + DMSO) to subtract baseline chemical reduction, and a Doxorubicin positive control to validate the cell line's general apoptotic competence.

References

  • Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC, nih.gov.
  • Microwave Assisted Tandem Transformation Led to Pyrrolo, Pyrido-Benzimidazolones and Isoindolo-Benzimidazolones on Ionic Liquid Support, auctoresonline.org.
  • Information on EC 3.4.25.
  • US20240051952A1 - Hmox1 inducers - Google P
  • Drug repurposing for the treatment of COVID-19: Pharmacological aspects and synthetic approaches - PMC, nih.gov.

Sources

A Comparative Benchmarking Guide: Evaluating 4-Fluoro-3-nitrobenzene-1-carbothioamide Against Standard Antibacterial Precursors

Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Thioamides, a class of sulfur-containing organic compounds, have emerged as a promising area of research, with established drugs like Ethionamide serving as cornerstones in the treatment of multidrug-resistant tuberculosis.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a novel thioamide derivative, 4-Fluoro-3-nitrobenzene-1-carbothioamide , benchmarking its performance against two clinically significant antibacterial agents: Isoniazid (INH) and Ethionamide (ETH) .

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to compound evaluation. We will detail the synthesis, antibacterial susceptibility testing, and cytotoxicity profiling necessary to establish a foundational understanding of this novel compound's therapeutic potential.

The Scientific Rationale: Compound Selection and Mechanistic Context

The selection of appropriate benchmarks is critical for a meaningful comparative analysis. Isoniazid and Ethionamide were chosen for their well-defined mechanisms of action, which are closely related to the hypothesized target of many thioamide-based antibacterials.

  • Isoniazid (INH): A cornerstone first-line antitubercular drug, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form covalently binds to NAD+, forming an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[3][4] Disruption of this pathway compromises the integrity of the bacterial cell wall.[3]

  • Ethionamide (ETH): A second-line antitubercular agent, ETH is also a prodrug, but it is activated by a different enzyme, the FAD-dependent monooxygenase EthA.[1][5] Similar to INH, the activated form of ETH also forms an adduct with NAD+ that inhibits InhA, disrupting mycolic acid synthesis.[4][6]

  • 4-Fluoro-3-nitrobenzene-1-carbothioamide: This novel compound incorporates a thioamide functional group, suggesting a potential mechanism involving the inhibition of mycolic acid synthesis. The presence of a fluorine atom and a nitro group is of strategic interest; fluorine can enhance metabolic stability and binding affinity, while the electron-withdrawing nitro group may influence the compound's electronic properties and susceptibility to bioreductive activation.[7][8]

The central hypothesis is that 4-Fluoro-3-nitrobenzene-1-carbothioamide, like its benchmarks, may function as a prodrug that, upon activation within the target bacterium, inhibits a crucial pathway for cell wall biosynthesis.

cluster_prodrugs Prodrugs cluster_activation Bacterial Activation cluster_active_drugs Active Drug Forms cluster_target Molecular Target cluster_effect Biological Effect INH Isoniazid (INH) KatG KatG Enzyme INH->KatG activation ETH Ethionamide (ETH) EthA EthA Enzyme ETH->EthA activation FNBT 4-Fluoro-3-nitrobenzene- 1-carbothioamide (Hypothesized) Putative_Enzyme Putative Enzyme FNBT->Putative_Enzyme activation Active_INH Activated INH-NAD Adduct KatG->Active_INH Active_ETH Activated ETH-NAD Adduct EthA->Active_ETH Active_FNBT Activated FNBT Adduct Putative_Enzyme->Active_FNBT InhA InhA Enzyme Active_INH->InhA inhibition Active_ETH->InhA inhibition Active_FNBT->InhA inhibition Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition InhA->Mycolic_Acid_Inhibition required for Cell_Death Bacterial Cell Death Mycolic_Acid_Inhibition->Cell_Death

Caption: Proposed mechanism of action for thioamides and Isoniazid.

Physicochemical Properties: A Comparative Overview

Before proceeding to biological assays, it is essential to characterize the fundamental physicochemical properties of the compounds. These parameters influence solubility, permeability, and metabolic stability, all of which are critical for bioavailability and efficacy.

Property4-Fluoro-3-nitrobenzene-1-carbothioamide (Predicted)IsoniazidEthionamide
Molecular Formula C₇H₅FN₂O₂SC₆H₇N₃OC₈H₁₀N₂S
Molar Mass ( g/mol ) 214.19137.14166.24
LogP (Predicted) 1.8 - 2.2-0.71.4
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 431
Topological Polar Surface Area (Ų) 91.268.150.5

Data for Isoniazid and Ethionamide sourced from PubChem. Data for the test compound is predicted using computational models.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for the synthesis and evaluation of the test compound and its benchmarks.

Synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide

The synthesis of the target thioamide can be achieved from its corresponding nitrile precursor, 4-fluoro-3-nitrobenzonitrile. This approach is efficient and relies on well-established chemical transformations.

Protocol: Thioamidation of 4-Fluoro-3-nitrobenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).

  • Thiolysis: Bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature for 4-6 hours. Alternatively, sodium hydrosulfide (NaSH) can be used as a safer alternative to H₂S gas. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold, dilute hydrochloric acid (1M). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Fluoro-3-nitrobenzene-1-carbothioamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Caption: Workflow for the synthesis of the target compound.

In Vitro Antibacterial Susceptibility Testing

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[10][11]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compounds: Prepare stock solutions of the test compound, Isoniazid, and Ethionamide in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Plate Incubation: Inoculate the wells containing the serially diluted compounds. Include the following controls on each plate:

    • Positive Control: A known effective antibiotic (e.g., Ciprofloxacin).

    • Negative Control: Bacteria with no compound (to confirm growth).

    • Sterility Control: Medium only (to check for contamination).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Target Organisms: A representative panel should include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Mycobacterial surrogate: Mycobacterium smegmatis (e.g., mc²155) - A non-pathogenic, fast-growing species often used as a preliminary screen for antitubercular agents.

In Vitro Cytotoxicity Assay

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and not the host.[12][13] The MTT assay is a colorimetric method used to assess the metabolic activity of cells, providing an indication of cell viability and, conversely, cytotoxicity.[14][15]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a suitable human cell line (e.g., HepG2 human liver cells or VERO kidney epithelial cells) into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Add serial dilutions of the test compound, Isoniazid, and Ethionamide to the wells. The concentration range should be broad enough to determine a 50% inhibitory concentration (IC₅₀).

  • Controls: Include the following controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control (Vehicle): Cells treated with the same concentration of DMSO used for the test compounds.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value—the concentration of the compound that reduces cell viability by 50%—by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Analysis and Interpretation

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)M. smegmatis (mc²155)
4-Fluoro-3-nitrobenzene-1-carbothioamide Experimental ValueExperimental ValueExperimental Value
Isoniazid >128>128Experimental Value
Ethionamide Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control) Experimental ValueExperimental ValueExperimental Value

Note: Isoniazid is expected to have high MIC values against non-mycobacteria.[16]

Table 3: Comparative Cytotoxicity and Selectivity Index

CompoundIC₅₀ on HepG2 cells (µg/mL)Selectivity Index (SI) vs. M. smegmatis
4-Fluoro-3-nitrobenzene-1-carbothioamide Experimental ValueCalculated Value
Isoniazid Experimental ValueCalculated Value
Ethionamide Experimental ValueCalculated Value

The Selectivity Index (SI) is a crucial parameter in early-stage drug discovery, calculated as SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the bacterial target over host cells, suggesting a more promising therapeutic window. An SI > 10 is often considered a desirable benchmark for a promising hit compound.

Conclusion and Future Directions

This guide outlines a rigorous and logically structured approach to the initial benchmarking of 4-Fluoro-3-nitrobenzene-1-carbothioamide. By comparing its antibacterial efficacy and cytotoxicity against the well-characterized drugs Isoniazid and Ethionamide, researchers can generate the critical data needed to make an informed decision on the compound's future.

Favorable results—specifically, potent activity against M. smegmatis (low MIC) and low host cell cytotoxicity (high IC₅₀), resulting in a high Selectivity Index—would strongly justify advancing the compound to the next stages of the drug discovery pipeline. These would include testing against pathogenic, slow-growing Mycobacterium tuberculosis, evaluating its performance against drug-resistant strains, and initiating in-depth mechanism of action studies to confirm its molecular target and activation pathway. This structured, data-driven approach is essential for efficiently identifying and advancing novel candidates in the urgent quest for new antibacterial agents.

References

  • WOAH (World Organisation for Animal Health). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Gumbo, T., et al. (2007). Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations. Antimicrobial Agents and Chemotherapy. [Link]

  • Healio. (2025). Ethionamide: Uses, Side Effects & Dosage. [Link]

  • Kulshrestha, G., et al. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Springer Protocols. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]

  • Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. The Journal of Experimental Medicine. [Link]

  • Li, Y., et al. (2024). Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. Frontiers in Microbiology. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • News-Medical-Life-Sciences. (2024). What is the mechanism of Isoniazid? [Link]

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Patsnap Synapse. (2024). What is Ethionamide used for? [Link]

  • IBT Bioservices. Guide to In Vitro Antibacterial Testing. [Link]

  • Extranet Systems. (2008). ethionamide SPC. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • de Jager, V. R., et al. (2021). A Semimechanistic Model of the Bactericidal Activity of High-Dose Isoniazid against Multidrug-Resistant Tuberculosis. American Journal of Respiratory and Critical Care Medicine. [Link]

  • ResearchGate. (2025). (PDF) Mechanism of thioamide drug action against tuberculosis and leprosy. [Link]

  • Hu, Y., et al. (2019). Isoniazid Bactericidal Activity Involves Electron Transport Chain Perturbation. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. Ethionamide. [Link]

  • Semantic Scholar. Mechanism of thioamide drug action against tuberculosis and leprosy. [Link]

  • accessdata.fda.gov. (2022). Trecator® (ethionamide tablets, USP) Tablets. [Link]

  • Corcoll, J., et al. (2018). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. [Link]

  • G. Padmavathi, V., & G. S. Kumar, C. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Current Organic Chemistry. [Link]

  • Al-Kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Medical Sciences. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]

  • Piazzi, L., et al. (2019). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. [Link]

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FTIR spectra comparison of 4-Fluoro-3-nitrobenzene-1-carbothioamide and its nitrile precursors

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison Guide: 4-Fluoro-3-nitrobenzene-1-carbothioamide vs. its Nitrile Precursor

Mechanistic Rationale & Application Context

4-Fluoro-3-nitrobenzonitrile is a highly electrophilic aromatic building block frequently utilized in the synthesis of complex heterocycles, including benzimidazole-based viral inhibitors and androgen receptor antagonists[1]. A critical structural transformation in these drug development pipelines is the conversion of the nitrile group (-C≡N) to a primary thioamide (-CSNH₂), yielding 4-Fluoro-3-nitrobenzene-1-carbothioamide .

Historically, this thionation required the use of highly toxic, gaseous hydrogen sulfide (H₂S). To improve safety and scalability, modern protocols employ a greener, in-situ thionating system using sodium hydrosulfide (NaSH) and magnesium chloride (MgCl₂) in dimethylformamide (DMF)[2].

Causality of Reagent Choice: MgCl₂ acts as a mild Lewis acid. The Mg²⁺ ion coordinates to the nitrogen atom of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon. This lowers the activation energy for nucleophilic attack by the hydrosulfide anion (SH⁻), allowing the reaction to proceed smoothly at room temperature without the need for pressurized, toxic gases[2].

To validate the success of this transformation, Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical tool. It provides a self-validating system by tracking the complete disappearance of the distinct cyano stretch and the emergence of the complex thioamide vibrational bands[3].

Experimental Protocols: Synthesis & ATR-FTIR Validation

Why ATR-FTIR over KBr Pellets? Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet preparation because KBr is highly hygroscopic. Absorbed atmospheric moisture creates broad O-H stretching bands (3200–3500 cm⁻¹) that directly overlap with and obscure the critical N-H stretching frequencies of the newly formed primary thioamide. ATR requires no sample dilution, preserving the spectral integrity of the hydrogen-bonding network.

Step-by-Step Methodology

Part A: Thionation Reaction

  • Dissolve 10.0 mmol of 4-Fluoro-3-nitrobenzonitrile in 20 mL of anhydrous DMF in a round-bottom flask.

  • Add 15.0 mmol of NaSH hydrate and 15.0 mmol of anhydrous MgCl₂[2].

  • Stir the mixture at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction progress via TLC.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. The product, 4-Fluoro-3-nitrobenzene-1-carbothioamide, will precipitate as a yellow solid.

  • Filter the precipitate, wash thoroughly with distilled water to remove residual inorganic salts, and dry under high vacuum for 12 hours.

Part B: ATR-FTIR Spectroscopic Validation

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Place 2–3 mg of the dried 4-Fluoro-3-nitrobenzene-1-carbothioamide directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure optimal optical contact between the crystal and the solid lattice.

  • Acquire the sample spectrum, apply baseline correction, and analyze the functional group region.

FTIR Spectra Comparison Data

The conversion from a nitrile to a thioamide induces profound changes in the IR spectrum. The thioamide group does not produce a single isolated "C=S stretch." Instead, due to the partial double-bond character of the C-N bond (caused by nitrogen lone-pair delocalization into the thiocarbonyl group), the vibrations are highly coupled, resulting in four distinct "Thioamide Bands" (I-IV)[4].

Functional Group4-Fluoro-3-nitrobenzonitrile (Precursor)4-Fluoro-3-nitrobenzene-1-carbothioamide (Product)Mechanistic Causality & Peak Characteristics
C≡N Stretch ~2235 cm⁻¹Absent Complete nucleophilic addition of SH⁻ across the triple bond eliminates the sp-hybridized carbon[2].
N-H Stretch (Primary Thioamide) Absent~3350 cm⁻¹ (Asym)~3150 cm⁻¹ (Sym)Formation of the -CSNH₂ group. The bands are broad and strong due to intermolecular hydrogen bonding[3].
Thioamide I (C-N stretch + N-H bend) Absent~1620 cm⁻¹Reflects the increased double-bond character of the C-N bond due to resonance[4].
Thioamide II (N-H bend + C-N stretch) Absent~1450 cm⁻¹Strong coupling between nitrogen-hydrogen bending and carbon-nitrogen stretching.
Thioamide III (C-N + C=S stretch) Absent~1300 cm⁻¹Mixed vibrational mode characteristic of the N-C=S scaffold[3].
Thioamide IV (C=S stretch) Absent~1150 cm⁻¹Primarily localized to the thiocarbonyl (C=S) stretching vibration[4].
NO₂ Asymmetric Stretch ~1535 cm⁻¹~1535 cm⁻¹Unaffected spectator group. Remains strong and sharp in both spectra.
NO₂ Symmetric Stretch ~1350 cm⁻¹~1350 cm⁻¹Unaffected spectator group.
Ar-F Stretch ~1070 cm⁻¹~1070 cm⁻¹Unaffected spectator group. Highly polarized C-F bond yields a strong absorption.

Synthesis and Validation Workflow

Below is the logical decision matrix for validating the synthesis using FTIR spectroscopy.

FTIR_Validation_Workflow Precursor 4-Fluoro-3-nitrobenzonitrile (Precursor) Reaction Thionation (NaSH / MgCl2) Lewis Acid Activated Precursor->Reaction Product 4-Fluoro-3-nitrobenzene- 1-carbothioamide Reaction->Product FTIR ATR-FTIR Spectroscopic Validation Product->FTIR Decision Is C≡N band (2235 cm⁻¹) absent? FTIR->Decision Success Pure Thioamide Confirmed (N-H & C=S bands present) Decision->Success Yes Rework Incomplete Conversion (Residual Nitrile) Decision->Rework No

Workflow for the synthesis and FTIR validation of 4-Fluoro-3-nitrobenzene-1-carbothioamide.

References

  • Title: Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors Source: MDPI URL: [Link]

  • Title: DFT-Guided Design of a Low-Band-Gap Pyrazoline Scaffold: The Critical Role of a Para-Nitro Substituent Source: ResearchGate URL: [Link]

Sources

reproducibility of scale-up synthesis protocols for 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Scale-Up Synthesis Protocols for 4-Fluoro-3-nitrobenzene-1-carbothioamide: A Comparative Guide

As a Senior Application Scientist overseeing process chemistry and scale-up operations, the transition from bench-scale discovery to multi-kilogram production is rarely a simple multiplication of reagents. When synthesizing 4-Fluoro-3-nitrobenzene-1-carbothioamide —a critical intermediate in the development of bioactive thiazole and thiadiazole derivatives—the primary bottleneck is not the thionation itself, but rather the rigorous control of chemoselectivity.

This guide objectively evaluates the three most prominent synthetic routes for this molecule, dissecting the mechanistic causalities behind experimental choices to ensure your scale-up protocols are both highly reproducible and self-validating.

The Mechanistic Bottleneck: Chemoselectivity & SNAr

To understand the scale-up challenges of 4-fluoro-3-nitrobenzene-1-carbothioamide, we must analyze the electronic environment of the starting material, 4-fluoro-3-nitrobenzonitrile .

The fluorine atom at the C4 position is highly activated. The ortho-nitro group and the para-nitrile group act as powerful electron-withdrawing moieties, severely depleting electron density at the C4 carbon. If traditional, harsh thionation conditions are used (such as unmoderated Sodium Hydrosulfide [NaSH] or H2​S gas in strong base), the SH− ion acts as a hard nucleophile. Instead of attacking the nitrile carbon, it readily attacks the C4 position, displacing the fluoride ion via Nucleophilic Aromatic Substitution (SNAr) to form the unwanted 4-mercapto-3-nitrothiobenzamide impurity.

To achieve high yields, the protocol must either mask the nucleophilicity of the sulfur source or selectively lower the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile group to direct the attack exclusively to the cyano carbon.

Pathway SM 4-Fluoro-3-nitrobenzonitrile SNAr SNAr Side Reaction (Attack at C-F) SM->SNAr Uncatalyzed NaSH / H2S Thionation Chemoselective Thionation (Attack at Nitrile) SM->Thionation MgCl2-Activated NaSH Byproduct 4-Mercapto-3-nitrothiobenzamide (Critical Impurity) SNAr->Byproduct Product 4-Fluoro-3-nitrobenzene-1-carbothioamide (Target API Intermediate) Thionation->Product

Caption: Chemoselectivity challenge in the thionation of 4-fluoro-3-nitrobenzonitrile.

Objective Comparison of Scale-Up Alternatives

We evaluate three distinct protocols:

  • The Lewis-Acid Mediated Route (NaSH / MgCl2​ ): The modern standard. Mg2+ coordinates with the nitrile nitrogen, making the cyano carbon highly electrophilic and allowing mild thionation [1].

  • The In-Situ Surrogate Route (Thioacetamide / HCl): Uses thioacetamide as a safer H2​S surrogate [3].

  • The Traditional Reagent Route (Lawesson's Reagent): Requires converting the nitrile to an amide first, followed by thionation. Notorious for difficult workups at scale [2].

MetricRoute A: NaSH / MgCl2​ Route B: Thioacetamide / HClRoute C: Lawesson's Reagent
Starting Material 4-Fluoro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzamide
Typical Yield 85% – 92%65% – 75%60% – 80%
SNAr Byproduct < 1.5% (Easily washed)~ 5.0%N/A (Avoids free SH− )
Scalability Excellent (Multi-kg)Moderate (100g - 1kg)Poor (Column chromatography often needed)
E-Factor (Waste) Low (Aqueous quench)Medium (Acidic waste)High (Phosphorus/Sulfur byproducts)
Cost Efficiency High ( NaSH/MgCl2​ are cheap)MediumLow (Reagent is expensive)

Deep Dive: Experimental Methodologies

Protocol A: The MgCl2​ -Mediated NaSH Thionation (Recommended for Scale-Up)

This protocol is a self-validating system; the reaction remains heterogeneous until completion, and the product precipitates cleanly upon aqueous quenching, eliminating the need for chromatography [1].

Reagents:

  • 4-Fluoro-3-nitrobenzonitrile: 1.0 eq (100 g, 0.60 mol)

  • MgCl2​⋅6H2​O : 1.5 eq (183 g, 0.90 mol)

  • Sodium Hydrosulfide (NaSH) hydrate (70%): 2.0 eq (96 g, 1.20 mol)

  • Dimethylformamide (DMF): 500 mL

Step-by-Step Procedure:

  • Activation: Charge a 2L jacketed reactor with DMF (500 mL), 4-fluoro-3-nitrobenzonitrile (100 g), and MgCl2​⋅6H2​O (183 g). Stir at 20°C for 30 minutes. Causality: The Mg2+ ions must pre-coordinate with the nitrile nitrogen to activate it prior to the introduction of the nucleophile.

  • Thionation: Add NaSH (96 g) portion-wise over 45 minutes, maintaining the internal temperature below 25°C. The mixture will turn dark green/brown.

  • Monitoring: Stir for 2–4 hours. Validate completion via HPLC (monitor the disappearance of the SM peak at ~254 nm).

  • Quenching: Slowly pour the reaction mixture into 2.5 L of ice-cold distilled water under vigorous stirring. A bright yellow precipitate (the target thioamide) will crash out.

  • Isolation: Filter the solid via a Buchner funnel. Wash the filter cake sequentially with cold water (3 x 500 mL) to remove DMF and inorganic salts, followed by cold isopropanol (100 mL) to remove trace organic impurities.

  • Drying: Dry under vacuum at 45°C to constant weight.

Workflow Step1 Dissolve SM & MgCl2 in DMF Step2 Add NaSH portionwise (<25°C) Step1->Step2 Step3 Stir 2-4h (Monitor via HPLC) Step2->Step3 Step4 Quench with Cold Water Step3->Step4 Step5 Filter & Wash (High Purity) Step4->Step5

Caption: Scale-up workflow for the highly chemoselective NaSH/MgCl2-mediated synthesis.

Protocol B: Thioacetamide / HCl Method (Alternative)

When metal salts ( MgCl2​ ) must be avoided due to downstream catalyst sensitivities, thioacetamide acts as a slow-release H2​S donor [3].

Procedure:

  • Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) and thioacetamide (2.0 eq) in anhydrous DMF.

  • Cool the mixture to 0°C and slowly bubble dry HCl gas (or add 4M HCl in dioxane, 2.0 eq). Causality: Acidic conditions protonate the nitrile (activating it) and simultaneously drive the hydrolysis of thioacetamide to release H2​S in situ.

  • Heat the mixture to 60°C for 6 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with saturated NaHCO3​ to neutralize the acid and remove thioacetamide byproducts.

  • Drawback: The elevated temperature and acidic environment can lead to partial hydrolysis of the nitrile to the corresponding amide (4-fluoro-3-nitrobenzamide), reducing overall yield to ~70%.

Protocol C: Lawesson's Reagent (Not Recommended for >100g Scale)

While Lawesson's Reagent (LR) is a powerful thionating agent, it requires the benzamide derivative rather than the nitrile. Causality for avoidance: The reaction generates stoichiometric amounts of highly polar, phosphorus-containing byproducts (e.g., cyclic trithiophosphonates). At scale, these byproducts often co-precipitate with the target thioamide, necessitating column chromatography or complex ethylene glycol phase-separations [2], making it economically and environmentally unviable for multi-kilogram API production.

Analytical Validation & Trustworthiness

To ensure the integrity of the synthesized 4-Fluoro-3-nitrobenzene-1-carbothioamide, the process must be validated analytically:

  • HPLC/LC-MS: The target mass is m/z 201.0 (for [M+H]+ ). The critical SNAr impurity (4-mercapto-3-nitrothiobenzamide) will present at m/z 215.0. Ensure the HPLC method utilizes a gradient capable of resolving these closely related polarities.

  • 1H NMR (DMSO-d6): The thioamide protons ( NH2​ ) typically appear as two distinct broad singlets around 9.5 ppm and 10.0 ppm due to restricted rotation around the C-N bond. The highly deshielded aromatic proton adjacent to the nitro group will appear as an isolated multiplet/doublet around 8.5 ppm.

By leveraging the MgCl2​ -mediated pathway, process chemists can reliably bypass the SNAr liability of the activated fluoro-aromatic system, ensuring a scalable, chromatography-free, and high-yielding transition to production.

References

  • Science of Synthesis: Knowledge Updates 2024/1 (Thieme Connect). Synthesis of Thioamides via NaSH and MgCl2.
  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent (Semantic Scholar).
  • A New, Efficient and Simple Method for the Synthesis of Thioamides

Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-3-nitrobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Disposal for 4-Fluoro-3-nitrobenzene-1-carbothioamide

Executive Summary 4-Fluoro-3-nitrobenzene-1-carbothioamide (CAS: 1415820-46-0) is a highly reactive intermediate widely utilized in medicinal chemistry, particularly as a precursor in the Hantzsch thiazole synthesis for novel drug development. Due to its polyfunctional nature—combining a lipophilic fluorine atom, a reducible nitro group, and a reactive thioamide—this compound presents severe acute and chronic exposure risks. This guide provides a self-validating, field-proven protocol for its safe handling, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profile: The Causality of Toxicity

To select the appropriate Personal Protective Equipment (PPE), one must first understand the biochemical interactions of the molecule. We do not just protect against "chemicals"; we protect against specific mechanistic pathways[1].

  • Fluorine-Enhanced Lipophilicity: The fluorine atom at the 4-position significantly increases the molecule's partition coefficient (LogP). This facilitates rapid percutaneous absorption, rendering standard single-layer latex or thin nitrile gloves ineffective over prolonged exposure.

  • Nitroaromatic Reduction (Methemoglobinemia): Once in systemic circulation, the nitro group is reduced by hepatic cytochromes to hydroxylamines and nitroso intermediates. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to hypoxia, cyanosis, and potentially fatal systemic acidosis[1].

  • Thioamide-Induced Hepatotoxicity: The thioamide moiety undergoes S-oxidation to form reactive sulfenic and sulfinic acids. These electrophiles can covalently bind to hepatic proteins, causing severe hepatotoxicity and acting as potent skin sensitizers[2].

ToxicityMechanism Compound 4-Fluoro-3-nitrobenzene- 1-carbothioamide Absorption Enhanced Skin Penetration (Fluorine-driven lipophilicity) Compound->Absorption Exposure Circulation Systemic Circulation Absorption->Circulation NitroRed Nitro Group Reduction (Hepatic Cytochromes) Circulation->NitroRed ThioOx Thioamide Oxidation (S-Oxidation) Circulation->ThioOx MetHb Methemoglobinemia (Fe2+ -> Fe3+ Oxidation) NitroRed->MetHb Hypoxia Hepato Hepatotoxicity & Sensitization ThioOx->Hepato Reactive Metabolites

Biochemical pathways of 4-Fluoro-3-nitrobenzene-1-carbothioamide toxicity.

Mandatory PPE Matrix

Based on the mechanistic hazards outlined above, the following PPE is strictly required for any handling of the pure compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner 4mil Nitrile, Outer 8mil Butyl Rubber.Nitrile alone is insufficient for highly lipophilic fluorinated aromatics. Butyl rubber prevents rapid permeation.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized thioamide dust, which directly enters the bloodstream via alveolar capillaries[1].
Eye Protection Chemical splash goggles (ANSI Z87.1) + Full face shield.Protects mucous membranes from highly sensitizing and irritating thioamide particulates.
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical apron.Prevents accumulation of dust on standard cotton clothing, mitigating delayed dermal exposure.

Operational Workflow: Hantzsch Thiazole Synthesis Protocol

The most common application of this compound is its condensation with α-haloketones to form substituted thiazoles[3]. The following protocol integrates chemical synthesis with strict safety checkpoints[4].

Step 1: Preparation and Environmental Control

  • Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, particularly strong oxidizing agents, which can violently react with the thioamide group.

Step 2: Weighing and Transfer (High-Risk Step)

  • Hazard: Aerosolization of the fine crystalline powder.

  • Protocol: Weigh the compound inside an enclosed analytical balance draft shield or a dedicated powder weighing hood. Use a static-dissipative spatula. Transfer the pre-weighed solid into a reaction flask and seal it with a rubber septum before removing it from the weighing area.

Step 3: Dissolution and Reaction Setup

  • Protocol: In the fume hood, dissolve the thioamide in an appropriate solvent (e.g., anhydrous ethanol or methanol) under an inert argon atmosphere.

  • Causality: Inert gas prevents premature oxidation of the thioamide and minimizes fire risk when handling volatile alcohols.

Step 4: α-Haloketone Addition and Cyclization

  • Protocol: Cool the solution to 0°C. Add the α-haloketone dropwise via syringe.

  • Causality: The initial S_N2 attack by the thioamide sulfur on the haloketone is highly exothermic. Cooling prevents solvent boil-off and controls the reaction rate[5].

  • Protocol: Gradually warm to room temperature, then heat to reflux to drive the dehydration and cyclization step, yielding the final thiazole core[3].

Workflow Step1 1. PPE Setup (Double Nitrile, N95) Step2 2. Weighing (Enclosed Balance) Step1->Step2 Step3 3. Dissolution (EtOH, Sealed Flask) Step2->Step3 Step4 4. Haloketone Addition (Dropwise, 0°C) Step3->Step4 Step5 5. Reflux Cyclization (Hantzsch Reaction) Step4->Step5 Step6 6. Quench & Disposal (Halogenated Waste) Step5->Step6

Hantzsch thiazole synthesis workflow with integrated safety checkpoints.

Spill Response and Decontamination

A spill of 4-Fluoro-3-nitrobenzene-1-carbothioamide requires immediate, methodical action to prevent aerosolization and dermal contact[6].

  • Isolate: Evacuate personnel from the immediate area.

  • Don PPE: Upgrade to a P100 respirator and heavy-duty butyl gloves.

  • Contain: Do not sweep dry powder. Cover the spill with a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand to suppress dust[6].

  • Neutralize: Lightly mist the absorbent mixture with a 5% sodium hypochlorite (bleach) solution. Causality: Mild oxidation neutralizes the reactive thioamide group to a less toxic, non-volatile sulfonate derivative.

  • Collect: Use a non-sparking plastic scoop to transfer the slurry into a hazardous waste container. Wash the surface thoroughly with soap and water.

Waste Disposal Plan

  • Segregation: Do not mix with general organic waste. The combination of fluorine, nitro, and sulfur groups requires specialized incineration.

  • Labeling: Label clearly as "Halogenated Organic Waste - Toxic / Nitroaromatic / Thioamide".

  • Destruction: Must be disposed of via a licensed hazardous waste contractor capable of high-temperature incineration equipped with scrubbers to capture SOx, NOx, and HF gases.

Sources

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